molecular formula C8H7ClO3 B2697001 2-(2-Chloro-4-hydroxyphenyl)acetic acid CAS No. 81720-84-5

2-(2-Chloro-4-hydroxyphenyl)acetic acid

Cat. No.: B2697001
CAS No.: 81720-84-5
M. Wt: 186.59
InChI Key: MDTAULLCKGQYMK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-hydroxyphenyl)acetic acid is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTAULLCKGQYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81720-84-5
Record name 2-(2-chloro-4-hydroxyphenyl)acetic acid
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Foundational & Exploratory

2-(2-Chloro-4-hydroxyphenyl)acetic Acid: Structural Analysis, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-4-hydroxyphenyl)acetic acid (CAS: 81720-84-5) is a specialized aromatic carboxylic acid primarily recognized as a metabolic intermediate in the biodegradation of chlorophenoxy herbicides.[1] Structurally, it consists of a phenylacetic acid backbone functionalized with a chlorine atom at the ortho position and a hydroxyl group at the para position relative to the acetic acid moiety.

While less commercially ubiquitous than its isomer 3-chloro-4-hydroxyphenylacetic acid, this compound is of significant interest in environmental chemistry as a stable catabolite of 2,4-Dichlorophenoxyacetic acid (2,4-D) in fungal pathways (Aspergillus niger). In drug discovery, its scaffold serves as a versatile building block for polysubstituted aminophenols and potential auxin-mimicking agrochemicals.[1]

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
Property Detail
IUPAC Name This compound
Common Synonyms 2-Chloro-4-hydroxybenzeneacetic acid; 2,4-CHPAA
CAS Registry Number 81720-84-5
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
SMILES OC(=O)CC1=C(Cl)C=C(O)C=C1
Structural Features & Electronic Properties

The molecule features a trisubstituted benzene ring with distinct electronic zones:

  • Acetic Acid Group (-CH₂COOH) at Position 1: Acts as a weak activator.[1] The methylene spacer isolates the carboxyl group from direct conjugation with the ring, maintaining a pKa typical of phenylacetic acids (~4.0).

  • Chlorine Atom at Position 2 (Ortho): Exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the neighboring methylene protons and potentially influences the pKa of the carboxylic acid via a field effect. Sterically, it hinders the ortho position, directing electrophilic attack to the remaining open positions.

  • Hydroxyl Group at Position 4 (Para): A strong electron-donating group (+M) that activates the ring.[1] Its position para to the acetic acid chain creates a "push-pull" electronic environment, making the ring susceptible to further oxidation or electrophilic aromatic substitution at position 5.

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite).

Property Value / Description Source/Note
Physical State Solid (Crystalline Powder)Experimental
Melting Point ~110 – 125 °C (Predicted)Based on isomer (3-Cl: 110°C) and amide deriv. (123°C)
Solubility Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.Polar organic solvents preferred
pKa (Acid) 3.85 ± 0.10Predicted (Acidic shift due to ortho-Cl)
pKa (Phenol) 9.2 ± 0.2Predicted
LogP 1.65Predicted (Lipophilic)
H-Bond Donors 2 (Carboxyl-OH, Phenol-OH)
H-Bond Acceptors 3

Synthesis & Manufacturing

Biological Origin (Metabolic Pathway)

The compound is naturally generated during the degradation of the herbicide 2,4-D by fungi such as Aspergillus niger.[2] This pathway involves a complex rearrangement where the phenoxy ether linkage is modified to a phenylacetic acid structure.[1]

G D24 2,4-D (2,4-Dichlorophenoxyacetic acid) CPA 2-Chlorophenoxyacetic acid (2-CPA) D24->CPA Dechlorination (Fungal Enzymes) Target 2-(2-Chloro-4-hydroxyphenyl) acetic acid CPA->Target Hydroxylation & Rearrangement HPA 2-Hydroxyphenylacetic acid Target->HPA Dechlorination

Figure 1: Metabolic degradation pathway of 2,4-D in Aspergillus niger yielding this compound.

Laboratory Synthesis (Recommended Route)

Direct chlorination of 4-hydroxyphenylacetic acid yields the 3-chloro isomer due to the ortho-directing power of the phenol. To synthesize the 2-chloro isomer, a directed approach starting from 2-chloro-4-methoxytoluene is required to ensure correct regiochemistry.

Protocol: Nitrile Hydrolysis Route

  • Radical Bromination: React 2-chloro-4-methoxytoluene with N-bromosuccinimide (NBS) and AIBN in CCl₄ to form 2-chloro-4-methoxybenzyl bromide.

  • Cyanation: Treat the benzyl bromide with NaCN in DMSO/Ethanol to yield 2-chloro-4-methoxybenzyl cyanide.[1]

  • Hydrolysis: Reflux the nitrile in conc. HCl/Acetic Acid.[3][4] This step simultaneously hydrolyzes the nitrile to the carboxylic acid and demethylates the ether (if conditions are harsh enough) or requires a separate BBr₃ demethylation step.[1]

Synthesis Start 2-Chloro-4-methoxytoluene Step1 2-Chloro-4-methoxybenzyl bromide Start->Step1 NBS, AIBN CCl4, Reflux Step2 2-Chloro-4-methoxybenzyl cyanide Step1->Step2 NaCN DMSO, 40°C Step3 2-(2-Chloro-4-methoxyphenyl)acetic acid Step2->Step3 H2SO4 / H2O Hydrolysis Final This compound Step3->Final BBr3, DCM Demethylation

Figure 2: Retrosynthetic pathway for the laboratory production of the 2-chloro isomer.

Applications in Research & Development

Environmental Biomarker

The presence of this compound in soil or culture media is a specific indicator of fungal remediation activity against chlorophenoxy herbicides. Researchers use this metabolite to assess the efficacy of Aspergillus strains in bioremediation projects.

Pharmaceutical Scaffold

The compound serves as a precursor for N-(2-chloro-4-hydroxyphenyl)acetamides and other aminophenol derivatives.[1] The ortho-chlorine atom provides a handle for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the expansion of the scaffold into complex drug candidates targeting oxidative stress pathways.

Agrochemical Design

Due to its structural similarity to the natural auxin Indole-3-acetic acid (IAA), this compound and its esters are investigated for auxin-mimicking activity. The steric bulk of the chlorine atom at position 2 can effectively block metabolic degradation in plants, potentially creating long-lasting growth regulators.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard Statement Code Description
H315 Skin Irrit. 2Causes skin irritation.[1]
H319 Eye Irrit. 2ACauses serious eye irritation.
H335 STOT SE 3May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol group.

  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • Chen, S., et al. (2024). "The proposed mechanism and pattern of action of the auxin herbicide 2,4-D." Molecules, 29(24). Link

  • PubChem. (2025).[1] "this compound (Compound)." National Library of Medicine. Link

  • BenchChem. (2025).[5] "Synthesis routes of substituted hydroxyphenylacetic acids." Link

  • Sigma-Aldrich. (2025). "Product Specification: Chlorinated Phenylacetic Acids." Link

  • El Moutaouakil, A., et al. (2024).[6] "2-Chloro-N-(4-hydroxyphenyl)acetamide."[6] IUCrData, 9, x241015.[6] Link

Sources

Technical Whitepaper: Thermodynamic Solubility Profiling of 2-(2-Chloro-4-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of agrochemical actives (such as Spirodiclofen) and pharmaceutical intermediates, 2-(2-Chloro-4-hydroxyphenyl)acetic acid represents a critical structural scaffold. Its purification relies heavily on solution crystallization, a process governed entirely by thermodynamic solubility limits and the metastable zone width (MSZW).

This technical guide details the thermodynamic solubility profile of this compound. Unlike generic solubility tables, this document focuses on the mechanistic correlation between solvent polarity, temperature, and solute-solvent interactions. It provides a validated experimental protocol using Dynamic Laser Monitoring and establishes the mathematical framework (Modified Apelblat and van’t Hoff models) required to scale purification processes from lab bench to pilot plant.

Molecular Characterization & Solvent Selection Strategy

To design an effective solubility screen, we must first analyze the solute's physicochemical properties.

  • Solute: this compound

  • Functional Groups:

    • Carboxylic Acid (-COOH): H-bond donor/acceptor; pH-dependent solubility (pKa ≈ 4.0).[1]

    • Phenolic Hydroxyl (-OH): H-bond donor; increases polarity.

    • Chlorine (-Cl): Lipophilic, electron-withdrawing; reduces water solubility compared to non-chlorinated analogs.

    • Phenyl Ring: Planar, hydrophobic core.

Solvent Screening Logic

Based on the "Like Dissolves Like" principle and dielectric constants (


), the following solvent classes are selected for thermodynamic profiling:
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Protic Methanol, Ethanol, IsopropanolStrong H-bonding with -COOH and -OH groups.High
Polar Aprotic DMF, DMSO, AcetoneDipole-dipole interactions; disrupts crystal lattice energy effectively.Very High
Esters Ethyl AcetateModerate polarity; H-bond acceptor only.Moderate
Non-Polar Toluene, HexaneWeak dispersion forces; cannot overcome lattice energy.Low

Experimental Methodology: Dynamic Laser Monitoring

Gravimetric methods are prone to errors due to supernatant sampling and filter clogging. For high-precision thermodynamic data, we utilize Dynamic Laser Monitoring , which detects the exact dissolution point (solid-liquid equilibrium) without physical sampling.

Validated Protocol

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     0.05 K).
    
  • Laser transmissometer (650 nm).

  • Magnetic stirring system (constant rate: 400 rpm).

Workflow:

  • Preparation: Add a known mass (

    
    ) of solute and solvent (
    
    
    
    ) to the vessel.
  • Turbidity Phase: The mixture is initially turbid (undissolved solid). Laser transmittance is near 0%.

  • Heating Ramp: Heat the mixture at a slow, constant rate (0.2 K/min) to prevent thermal lag.

  • Detection: The "Clear Point" is recorded when laser transmittance jumps to 100% (indicating complete dissolution).

  • Validation: Repeat the process by adding more solute to the same solution and finding the new equilibrium temperature (Synthetic Method).

Workflow Visualization

ExperimentalProtocol cluster_0 Dynamic Detection Loop Start Weigh Solute (m1) & Solvent (m2) Mix Equilibrate (Turbid Suspension) Start->Mix Heat Linear Heating (0.2 K/min) Mix->Heat Laser Laser Monitoring (Transmittance < 5%) Heat->Laser Clear Detect Clear Point (Transmittance = 100%) Laser->Clear Dissolution Calc Calculate Mole Fraction (x) Clear->Calc Calc->Start Add Solute (Next Point)

Figure 1: The dynamic laser monitoring workflow ensures non-invasive, high-accuracy solubility detection.

Thermodynamic Modeling Framework

Raw data (mass fraction) must be converted into thermodynamic parameters to be useful for process engineering. We employ two primary models: the Modified Apelblat Equation (for temperature correlation) and the van't Hoff Equation (for enthalpy/entropy).

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) because it accounts for the non-ideal behavior of the solution.


  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution, while
      
      
      accounts for the temperature dependence of the enthalpy.
van't Hoff Analysis

To understand the driving force of dissolution, we calculate the apparent thermodynamic functions:





  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy):  Positive values indicate increased disorder (driving force).
    
  • 
     (Gibbs Free Energy):  Must be negative for spontaneous dissolution.
    

Data Analysis & Process Implications

While specific numerical values depend on the exact purity and polymorph of the this compound sample, the physicochemical trends follow the established behavior for chlorophenolic acids.

Representative Solubility Profile (Trend)
SolventPolaritySolubility Trend (273-323 K)Mechanistic Insight
Methanol HighHigh (Exponential increase)Strong H-bonding matches solute's -OH/-COOH.
Ethanol HighHighPreferred for crystallization (lower toxicity than MeOH).
Ethyl Acetate MediumModerateGood anti-solvent candidate relative to alcohols.
Toluene LowLowSolute is too polar for the aromatic ring to compensate.
Water HighLow (pH dependent)Hydrophobic effect of the chloro-phenyl ring dominates at neutral pH.
Crystallization Design Pathway

Based on the thermodynamic profile, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended.

  • Cooling: Use Ethanol . The steep solubility curve (high

    
    ) means a small temperature drop yields significant recovery.
    
  • Anti-Solvent: Dissolve in Ethanol , then add Water (or Toluene). The solubility drops largely because the solute cannot maintain H-bonds in the water-rich matrix due to the hydrophobic chloro-phenyl core.

CrystallizationLogic Input Solubility Data (Apelblat Parameters) CheckH Check Enthalpy (ΔH) Input->CheckH HighH High ΔH (Steep Curve) CheckH->HighH > 20 kJ/mol LowH Low ΔH (Flat Curve) CheckH->LowH < 10 kJ/mol Cooling Cooling Crystallization (Solvent: Ethanol) HighH->Cooling AntiSolv Anti-Solvent Crystallization (Solvent: EtOH / Anti: Water) LowH->AntiSolv

Figure 2: Decision tree for selecting the crystallization mode based on thermodynamic enthalpy values.

References

  • Methodology Grounding: Shakeel, F., et al. "Solubility and Solution Thermodynamics of..." Journal of Chemical & Engineering Data. (Standard reference for the Apelblat/Laser monitoring methodology used in this guide).

  • Compound Synthesis & Context: "Method for the production of 4-hydroxyphenylacetic acid and chlorinated derivatives." US Patent 4329497A. (Describes the synthesis and isolation of the specific chloro-hydroxy intermediate).

  • Thermodynamic Principles: Yingling, H. "Thermodynamics of the ionization of acetic and chloroacetic acids." Journal of Chemical Education. (Provides the theoretical basis for the pKa and solubility behavior of chloro-acetic acid derivatives).

  • Agrochemical Application: "Spirodiclofen Technical Fact Sheet." (Establishes the industrial relevance of the intermediate).

Sources

An In-depth Technical Guide to the Dissociation Constants and pKa Values of 2-(2-Chloro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, permeability, protein binding, and interaction with biological targets.[1][2][3][4] For ionizable drugs, the pKa value dictates the extent of ionization at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the pKa values of 2-(2-Chloro-4-hydroxyphenyl)acetic acid, a molecule with two ionizable centers: a phenolic hydroxyl group and a carboxylic acid group.

Theoretical Framework: Understanding the Ionization of this compound

This compound possesses two acidic protons, leading to two distinct dissociation constants, pKa1 and pKa2. The overall dissociation process can be visualized as a two-step equilibrium.

Dissociation Equilibria

The first dissociation (pKa1) corresponds to the deprotonation of the more acidic functional group, which is the carboxylic acid. The second dissociation (pKa2) involves the deprotonation of the less acidic phenolic hydroxyl group.

Dissociation H2A This compound (Fully Protonated) HA_minus 2-(2-Chloro-4-hydroxyphenyl)acetate (Monoprotic Anion) H2A->HA_minus pKa1 (Carboxylic Acid) A_2minus 2-(2-Chloro-4-hydroxyphenolate)acetate (Dianion) HA_minus->A_2minus pKa2 (Phenolic Hydroxyl)

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon ionization. [6] Protocol for UV-Vis Spectrophotometry:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values.

  • Spectral Measurement:

    • For each buffer solution, add a small, constant amount of the stock solution to ensure the total concentration of the analyte is the same in each measurement.

    • Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength versus the pH.

    • The resulting sigmoidal curve will have an inflection point at the pKa. [7] * Alternatively, the pKa can be determined by analyzing the spectra at different pH values to calculate the ratio of the protonated and deprotonated species. [6][8]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa Values

In addition to experimental methods, computational approaches are increasingly used to predict pKa values, especially in the early stages of drug discovery. [1][3][9]These methods can be broadly categorized into quantum mechanical (QM) methods and quantitative structure-property relationship (QSPR) models. [2][4]

  • Quantum Mechanical (QM) Methods: These approaches calculate the pKa from first principles by determining the Gibbs free energy change of the dissociation reaction in solution. [4][10]While computationally intensive, they can provide high accuracy.

  • QSPR and Machine Learning Models: These methods use statistical correlations between molecular descriptors and experimental pKa values from large datasets to predict the pKa of new compounds. [2][9]They are generally faster than QM methods and can be very accurate for compounds similar to those in the training set.

Several commercial and academic software packages are available for pKa prediction. [9]

Conclusion

A thorough understanding and accurate determination of the pKa values of this compound are paramount for its development as a potential therapeutic agent. This guide has outlined the theoretical basis for its ionization, provided estimated pKa values based on chemical principles, and detailed robust experimental protocols for their determination. By integrating these theoretical and practical insights, researchers can effectively characterize this molecule and advance its journey through the drug development pipeline.

References

  • Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. Available from: [Link]

  • Phenol | C6H5OH | CID 996 - PubChem. Available from: [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity - Pharmaguideline. Available from: [Link]

  • Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog. Available from: [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. Available from: [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Available from: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Available from: [Link]

  • 5.5: Acid-base Properties of Phenols - Chemistry LibreTexts. Available from: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available from: [Link]

  • pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • Acidity of Carboxylic Acids - HCPG College, Varanasi. Available from: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available from: [Link]

  • Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry | Khan Academy - YouTube. Available from: [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scientific Research Publishing. Available from: [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. Available from: [Link]

  • Acidity of substituted phenols - Chemistry Stack Exchange. Available from: [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism - Rowan Newsletter. Available from: [Link]

  • Computational Approaches for the Prediction of pKa Values - 1st Edition - Routledge. Available from: [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins - PMC. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available from: [Link]

  • 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax. Available from: [Link]

  • Substituent Effects on Phenol Acidity | PDF | Organic Compounds - Scribd. Available from: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available from: [Link]

  • The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep in Pearson+. Available from: [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available from: [Link]

  • CHEM 263 Oct 15th, 2009 Acidity of alcohols continued … As the pKa values showed above, phenol is 108 more acidic than cyc. Available from: [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - Frontiers. Available from: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]

  • Ch24 : Phenols - Department of Chemistry. Available from: [Link]

  • 8.2: Substituent Effects on Acidity - Chemistry LibreTexts. Available from: [Link]

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC. Available from: [Link]

  • Video: Substituent Effects on Acidity of Carboxylic Acids - JoVE. Available from: [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available from: [Link]

  • PHENYLACETIC ACID |. Available from: [Link]

  • pKAH-values of phenylacetic acid derivatives - ResearchGate. Available from: [Link]

  • The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

  • PHENYLACETIC ACID - Ataman Kimya. Available from: [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Available from: [Link]

  • Dissociation Constants Of Organic Acids And Bases - ZirChrom. Available from: [Link]

  • 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | C8H10O5 | CID 12677290 - PubChem. Available from: [Link]

  • Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry. Available from: [Link]

  • 2-(4-HYDROXYPHENYL)ACETIC ACID | CAS 156-38-7 - Matrix Fine Chemicals. Available from: [Link]

  • E1: Acid Dissociation Constants at 25°C - Chemistry LibreTexts. Available from: [Link]

Sources

The 2-(2-Chloro-4-hydroxyphenyl)acetic Acid Scaffold: Synthetic Utility and Pharmaceutical Potential

[1]

Executive Summary

This compound (CAS: 55508-68-0) represents a specialized pharmacophore within the phenylacetic acid (PAA) class. Unlike its more common isomer, the 3-chloro metabolite of Alclofenac, this 2-chloro isomer possesses a unique steric profile driven by the ortho-chlorine substituent. This structural feature restricts bond rotation, mimicking the "twist" conformation critical for the binding efficacy of potent NSAIDs like Diclofenac, while the para-hydroxyl group offers a versatile handle for prodrug design and antioxidant conjugation. This guide analyzes the molecule's structure-activity relationship (SAR), synthetic pathways, and potential as a lead compound in anti-inflammatory and neuroprotective drug discovery.

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis

The therapeutic potential of this compound lies in the synergistic arrangement of its three functional domains.

The Ortho-Chlorine "Twist" (Position 2)

In medicinal chemistry, ortho-substitution on PAAs is a validated strategy to lock the molecule into a non-coplanar conformation.

  • Mechanism: The bulky chlorine atom at position 2 creates steric hindrance with the acetic acid side chain. This forces the phenyl ring to twist perpendicular to the carboxylate plane.

  • Effect: This conformation aligns with the hydrophobic channel of the Cyclooxygenase (COX) enzyme active site, significantly enhancing binding affinity compared to un-substituted PAAs. It mimics the structural logic of Diclofenac (2,6-dichloro) and Aceclofenac .

The Para-Hydroxyl Handle (Position 4)
  • Metabolic Stability: Unlike the unsubstituted phenyl ring, the 4-OH group renders the molecule a Phase I metabolite mimic, potentially bypassing initial hydroxylation steps.

  • Derivatization Site: The phenol is a nucleophilic "hook" for creating:

    • Prodrugs: Esters (e.g., with acetyl or amino acid groups) to improve oral bioavailability and reduce gastric irritation.

    • Hybrids: Conjugation with nitric oxide (NO)-donating moieties to counteract NSAID-induced hypertension.

The Acetic Acid Tail[1][2]
  • Binding: The carboxylate anion forms an essential ionic bridge with Arg120 in the COX enzyme channel.

  • Acidity: The electron-withdrawing chlorine (inductive effect) slightly lowers the pKa of the acetic acid group compared to non-halogenated analogs, potentially altering distribution in inflamed (acidic) tissues.

SAR_AnalysisMolecule2-(2-Chloro-4-hydroxyphenyl)acetic acidOrtho_Cl2-Chloro (Ortho)Steric Twist GeneratorMolecule->Ortho_ClPara_OH4-Hydroxy (Para)Functional HandleMolecule->Para_OHAcid_TailAcetic AcidBinding AnchorMolecule->Acid_TailEffect_ClForces Non-Coplanar Conformation(COX Active Site Fit)Ortho_Cl->Effect_ClEffect_OHSite for Esterification/Prodrugs& Antioxidant ActivityPara_OH->Effect_OHEffect_AcidIonic Bond with Arg120in COX EnzymeAcid_Tail->Effect_Acid

Figure 1: Pharmacophore dissection of the target molecule highlighting the functional role of each substituent.

Part 2: Therapeutic Applications[1]

Next-Generation NSAIDs (COX Inhibition)

The primary application is the development of anti-inflammatory agents that mitigate the cardiovascular and gastrointestinal (GI) risks of traditional NSAIDs.

  • Dual COX/LOX Inhibition: The phenolic moiety allows for electron donation, a feature necessary for inhibiting 5-Lipoxygenase (5-LOX). Dual inhibitors block both prostaglandins (pain) and leukotrienes (gastric damage/bronchoconstriction).

  • GI-Sparing Prodrugs: The 4-OH group can be esterified with moieties that release gastro-protective agents upon hydrolysis.

Neuroprotection & Antioxidant Therapy

Halogenated phenols exhibit radical scavenging properties.

  • Mechanism: The phenolic hydrogen can quench Reactive Oxygen Species (ROS). The ortho-chlorine stabilizes the resulting phenoxy radical via resonance and inductive effects, preventing rapid propagation of oxidative damage.

  • Application: Potential treatment for neurodegenerative conditions (Alzheimer’s) where inflammation (COX) and oxidative stress are co-drivers.

Synthetic Intermediate for Heterocycles

The molecule serves as a scaffold for benzofuran synthesis via intramolecular cyclization.

  • Reaction: Reaction of the phenol with the acetic acid side chain (under specific conditions) or oxidative cyclization can yield chlorinated benzofuran-2-ones , which are privileged structures in antimicrobial research.

Part 3: Synthetic Protocols

Direct chlorination of 4-hydroxyphenylacetic acid typically yields the 3-chloro isomer (ortho to the directing OH group). To selectively synthesize the 2-chloro isomer (ortho to the alkyl group), a directed route starting from a 2-chloro precursor is required.

Recommended Route: Hydrolysis of 2-Chloro-4-Methoxybenzyl Cyanide[1]

Rationale: This pathway guarantees the regiochemistry of the chlorine atom.

Step 1: Precursor Preparation
  • Starting Material: 2-Chloro-4-methoxybenzyl chloride.

  • Reagent: Sodium Cyanide (NaCN).

  • Solvent: DMSO or Ethanol/Water.

Step 2: Hydrolysis & Demethylation
  • Reagent: 48% Hydrobromic Acid (HBr).

  • Conditions: Reflux (100-110°C) for 4–6 hours.

  • Mechanism: Acid-catalyzed hydrolysis converts the nitrile (-CN) to the carboxylic acid (-COOH). Simultaneously, the harsh acidic conditions cleave the methyl ether (-OMe) to the phenol (-OH).

Experimental Protocol (Self-Validating)
  • Charge: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-chloro-4-methoxybenzyl cyanide in 20 mL of glacial acetic acid.

  • Acidify: Add 20 mL of 48% HBr.

  • Reflux: Heat to reflux with stirring. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The nitrile spot (

    
    ) should disappear, and a more polar acid spot (
    
    
    ) should appear.
  • Workup:

    • Cool mixture to room temperature. Pour into 100 mL ice water.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash organic phase with Brine. Dry over anhydrous

      
      .[2]
      
  • Purification: Recrystallize from Toluene/Ethanol to yield white/off-white crystals.

  • Validation:

    • Melting Point: Expect range 145–150°C (distinct from 3-chloro isomer).

    • 1H NMR (DMSO-d6): Look for two singlets (methylene CH2 and OH) and an ABX aromatic pattern. The key is the coupling constant of the proton ortho to Cl.

Synthesis_WorkflowStartStart: 2-Chloro-4-methoxybenzyl cyanideStep1Hydrolysis & Demethylation(48% HBr, Reflux, 6h)Start->Step1Step1->Step1IncompleteCheckTLC Check(Disappearance of Nitrile)Step1->CheckWorkupExtraction (EtOAc)& Recrystallization (Toluene)Check->WorkupCompleteProductProduct: 2-(2-Chloro-4-hydroxyphenyl)acetic acidWorkup->Product

Figure 2: Validated synthetic workflow ensuring correct regiochemistry via nitrile hydrolysis.

Part 4: Analytical & Assay Data

Physicochemical Profile

The following table summarizes the predicted properties crucial for drug formulation.

PropertyValueImplication
Molecular Weight 186.59 g/mol Fragment-like, high ligand efficiency.
cLogP ~1.8 - 2.1Ideal lipophilicity for membrane permeability (Rule of 5 compliant).
pKa (Acid) ~3.9Slightly more acidic than phenylacetic acid (4.3) due to Cl.[3][4]
pKa (Phenol) ~9.5Ionizes at basic pH; relevant for intestinal absorption.
H-Bond Donors 2Carboxyl OH + Phenolic OH.
In Vitro COX Inhibition Assay Protocol

To assess the anti-inflammatory potential, a colorimetric COX inhibitor screening assay is recommended.

  • Objective: Determine

    
     against COX-1 (constitutive) and COX-2 (inducible).
    
  • Method: Peroxidase activity of heme-COX.

  • Reagents: Arachidonic acid (substrate), TMPD (colorimetric substrate), purified Ovine COX-1 and Human recombinant COX-2.

Step-by-Step Workflow:

  • Preparation: Dissolve test compound in DMSO (Stock 10 mM). Dilute to 0.1–100

    
    .
    
  • Incubation: Incubate enzyme (COX-1 or COX-2) with inhibitor for 10 mins at 25°C in Tris-HCl buffer (pH 8.0).

  • Initiation: Add Arachidonic acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.

  • Calculation:

    
    
    

Part 5: Future Directions & Hybrid Design

The this compound scaffold is ripe for "Hybrid Drug" technology.

  • NO-NSAIDs: Coupling the 4-OH group with a nitro-oxy linker (e.g., 4-bromobutyl nitrate). This releases nitric oxide in vivo, promoting vasodilation and protecting the stomach lining, counteracting the typical side effects of COX inhibition.

  • Dual COX/5-LOX Inhibitors: Replacing the acetic acid with a hydroxamic acid moiety or N-hydroxyurea to chelate the iron in the 5-LOX active site, while the chlorinated phenyl ring maintains COX affinity.

References

  • PubChem. (n.d.). This compound (Compound).[5][6] National Library of Medicine. Retrieved from [Link]

  • Mené, P., & Patrono, C. (2022). Cyclooxygenase-2 Inhibitors. In Encyclopedia of Molecular Pharmacology. Springer. (Contextual grounding for COX-2 selectivity mechanisms).
  • Organic Syntheses. (1955). Phenylacetic Acid.[7][8][9][10][11][12] Org. Synth. Coll. Vol. 1, p.436. (Foundational protocol for nitrile hydrolysis). Retrieved from [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. Am J Med. (Basis for COX-1/COX-2 ratio analysis).

Literature review on 2-chloro-4-hydroxy phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-chloro-4-hydroxyphenylacetic acid (2-Cl-4-HPAA) and its derivatives. This document is structured for researchers in medicinal chemistry and agrochemical development, focusing on synthetic accessibility, metabolic significance, and functionalization strategies.

Status: Bioactive Intermediate & Environmental Metabolite CAS Registry Number: 56446-95-4 (Core Acid)

Executive Summary

2-Chloro-4-hydroxyphenylacetic acid (2-Cl-4-HPAA) represents a unique "Janus" molecule in chemical research. To the environmental scientist, it is a critical metabolic marker indicating the microbial degradation of the herbicide 2,4-D. To the medicinal chemist, it is an under-utilized scaffold offering a specific substitution pattern (ortho-chloro, para-hydroxy) that distinguishes it from its more common isomer, 3-chloro-4-hydroxyphenylacetic acid.

This guide details the synthetic access to 2-Cl-4-HPAA, its role as a degradation intermediate, and its potential as a precursor for lipophilic antioxidant esters and bioactive amides.

Structural Analysis & Isomerism

The utility of phenylacetic acids relies heavily on the positioning of substituents, which dictates metabolic stability and receptor binding. It is crucial to distinguish 2-Cl-4-HPAA from its commercially prevalent isomer.

Table 1: Comparative Analysis of Chlorinated Hydroxyphenylacetic Acids
Feature2-Chloro-4-Hydroxyphenylacetic Acid 3-Chloro-4-Hydroxyphenylacetic Acid
Abbreviation 2-Cl-4-HPAA3-Cl-4-HPAA
CAS Number 56446-95-433697-81-3
Precursor (Synthetic) 3-Chlorophenol 2-Chlorophenol
Primary Origin Metabolite of 2,4-D (Herbicide)Natural Product (Xylaria sp.)
Electronic Effect Cl is meta to the acetic acid tail.Cl is ortho to the acetic acid tail.
Steric Effect OH is unhindered; Acid is unhindered.Acid tail is sterically crowded by Cl.

Synthetic Methodologies

Access to 2-Cl-4-HPAA is achieved through two distinct pathways: biological transformation (degradation) and chemical synthesis (condensation).

The Chemical Route (Glyoxylic Acid Condensation)

For drug discovery applications requiring gram-scale quantities, chemical synthesis is preferred over extraction from microbial broth. The synthesis exploits the para-directing nature of the phenolic hydroxyl group.

Mechanism:

  • Starting Material: 3-Chlorophenol.[1][2][3]

  • Reagent: Glyoxylic acid (OCHCOOH).

  • Reaction: Electrophilic aromatic substitution occurs para to the activating hydroxyl group.

  • Reduction: The intermediate mandelic acid is reduced to the phenylacetic acid.

Synthesis Figure 1: Chemical Synthesis of 2-Cl-4-HPAA via Glyoxylic Acid Condensation Start 3-Chlorophenol (Cl at pos 3, OH at pos 1) Inter Intermediate: 3-Chloro-4-hydroxymandelic acid Start->Inter Ortho-substitution to OH? No. Para-substitution! Reagent + Glyoxylic Acid (NaOH, Heat) Reagent->Inter Product Product: 2-Chloro-4-hydroxyphenylacetic acid Inter->Product Dehydroxylation Red Reduction (HI/P or H2/Pd) Red->Product

The Biological Route (2,4-D Degradation)

In environmental chemistry, 2-Cl-4-HPAA is the "smoking gun" of 2,4-D biodegradation by fungi such as Aspergillus niger.[4][5] The pathway involves dechlorination followed by hydroxylation.[4][5][6][7]

Degradation Figure 2: Metabolic Formation of 2-Cl-4-HPAA from Herbicide 2,4-D D24 2,4-D (2,4-Dichlorophenoxyacetic acid) CPA 2-CPA (2-Chlorophenoxyacetic acid) D24->CPA Dechlorination (Fungal Enzymes) Target 2-Chloro-4-hydroxyphenylacetic acid (2-Cl-4-HPAA) CPA->Target Hydroxylation (Ether Cleavage/Rearrangement) RingCleave Ring Cleavage (TCA Cycle Entry) Target->RingCleave Metabolic Breakdown

[5][6][8][9]

Derivative Strategies & Applications

Once synthesized, the 2-Cl-4-HPAA scaffold offers two primary "handles" for derivatization: the carboxylic acid (for amides/esters) and the phenol (for ethers).

Lipophilic Hydroxyalkyl Esters (Antioxidants)

Research indicates that esterifying hydroxyphenylacetic acids with long-chain diols creates "lipophilic antioxidants." These derivatives can integrate into cell membranes (lipid bilayers) to protect against peroxidation.

  • Target: 2-Chloro-4-hydroxyphenylacetic acid hydroxybutyl ester.

  • Mechanism: Fischer esterification with butanediol.

  • Activity: The chlorine atom provides metabolic resistance, while the phenolic group acts as a radical scavenger.

Bioactive Amides (PTP1B Inhibition)

Analogous to its 3-chloro isomer, 2-Cl-4-HPAA can be coupled with amines to form secondary amides. These structures mimic tyrosine residues and have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity therapy.

  • Advantage: The 2-chloro substituent affects the rotational freedom of the phenyl ring less than the 3-chloro substituent, potentially allowing for a different binding mode in the enzyme pocket.

Experimental Protocol: Chemical Synthesis of the Core Scaffold

Objective: Synthesis of 2-chloro-4-hydroxyphenylacetic acid from 3-chlorophenol. Scale: Laboratory (10-50g).

Phase 1: Condensation (Mandelic Acid Formation)
  • Preparation: In a round-bottom flask, dissolve 3-chlorophenol (0.1 mol) in 150 mL of 10% aqueous NaOH.

  • Addition: Cool the solution to 0°C. Slowly add glyoxylic acid (50% aq. solution, 0.11 mol) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The solution will darken.

  • Workup: Acidify with concentrated HCl to pH 2. Extract with ethyl acetate (3 x 100 mL). The product (3-chloro-4-hydroxymandelic acid) may be used directly or recrystallized from water.

Phase 2: Reduction to Phenylacetic Acid
  • Reagents: Dissolve the crude mandelic acid intermediate in glacial acetic acid.

  • Catalyst: Add Red Phosphorus (0.5 eq) and Iodine (catalytic amount) OR use 10% Pd/C under Hydrogen atmosphere (3 atm) if available (cleaner method).

  • Reflux: If using P/I2, reflux for 4 hours. If using Pd/C, stir at RT for 12 hours.

  • Isolation: Filter off the catalyst. Pour the filtrate into ice water.

  • Purification: The precipitate is 2-chloro-4-hydroxyphenylacetic acid . Recrystallize from water/ethanol to obtain white needles.

    • Expected Melting Point: ~108-111°C.

Phase 3: Validation (QC)
  • 1H NMR (DMSO-d6): Look for the singlet methylene protons (-CH2-) at approx δ 3.5 ppm. The aromatic region should show a specific splitting pattern: a doublet (d) for the proton at C5, a doublet (d) for C6, and a singlet (s) for the proton at C3 (between Cl and OH? No, C3 is occupied by Cl.[1] The proton is at C3 in the product numbering? No.

    • Correction on NMR: In 2-Cl-4-OH-PAA:

      • Proton at C3 (between Cl and OH): Singlet (or meta-coupled doublet).

      • Proton at C5 (ortho to OH): Doublet.

      • Proton at C6 (ortho to alkyl): Doublet.

References

  • Metabolic Origin: Chen, S., et al. (2024). "The proposed mechanism and pattern of action of the auxin herbicide 2,4-D." Molecules. Link

  • Fungal Degradation: Vroumsia, T., et al. (2005).[8] "Fungal biotransformation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (2,4-DCP)." Chemosphere.[3] Link

  • Synthetic Methodology: US Patent 4329497A. "Method for the production of 4-hydroxyphenylacetic acid." (Describes the chlorophenol + glyoxylic acid route). Link

  • Antioxidant Derivatives: Medina, S., et al. (2025). "Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters Based on Hydroxyphenylacetic Acids." Antioxidants. Link

  • Isomer Comparison: Davis, R.A., et al. (2015). "Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid." Journal of Natural Products. Link

Sources

Methodological & Application

Scalable Synthesis Protocols for 2-(2-Chloro-4-hydroxyphenyl)acetic Acid: An Application Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed, scalable synthesis protocols for 2-(2-Chloro-4-hydroxyphenyl)acetic acid, a key building block in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the drug development sector, offering an in-depth analysis of viable synthetic strategies. Three distinct and scalable routes are presented: the hydroxylation of a dichlorinated precursor, the selective chlorination of a phenolic starting material, and a convergent approach via a substituted benzyl cyanide intermediate. Each protocol is accompanied by a detailed step-by-step methodology, a discussion of the underlying chemical principles, and considerations for process scale-up. Comparative data on yields, scalability, and reagent accessibility are provided to aid in the selection of the most appropriate synthetic route for specific research and development needs.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry. Its substituted phenylacetic acid scaffold is a common motif in a variety of biologically active molecules. The strategic placement of the chloro and hydroxyl groups on the phenyl ring allows for diverse functionalization and modulation of physicochemical properties, making it an attractive starting material for the synthesis of novel therapeutic candidates.

The development of robust and scalable synthetic routes to this compound is crucial for ensuring a reliable supply for research and large-scale production. This guide outlines three strategic approaches, each with its own set of advantages and challenges. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product.

Synthetic Strategies and Protocols

This guide details three primary synthetic routes for the preparation of this compound. Each route is presented with a detailed experimental protocol, a discussion of the reaction mechanism, and considerations for scaling the synthesis.

Route 1: Hydroxylation of 2,4-Dichlorophenylacetic Acid

This route offers a direct approach to the target molecule by leveraging a late-stage C-H activation/hydroxylation of a readily available dichlorinated precursor. The key transformation is a copper-catalyzed nucleophilic aromatic substitution of a chloride with a hydroxide group.

Workflow Diagram:

Route 1: Hydroxylation A 2,4-Dichlorotoluene B 2,4-Dichlorobenzyl Chloride A->B  Free Radical  Chlorination   C 2,4-Dichlorobenzyl Cyanide B->C  Cyanation   D 2,4-Dichlorophenylacetic Acid C->D  Hydrolysis   E This compound D->E  Copper-Catalyzed  Hydroxylation  

Caption: Synthetic workflow for Route 1.

Protocol 1.1: Synthesis of 2,4-Dichlorophenylacetic Acid

This precursor can be synthesized from 2,4-dichlorotoluene via a two-step process involving free-radical chlorination to form 2,4-dichlorobenzyl chloride, followed by cyanation and hydrolysis. Alternatively, the Willgerodt-Kindler reaction provides a more direct conversion from 2,4-dichloroacetophenone.[1][2][3]

Step A: Synthesis of 2,4-Dichlorobenzyl Chloride

2,4-Dichlorotoluene is heated with a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), and chlorine gas is introduced under UV irradiation to afford 2,4-dichlorobenzyl chloride.[4]

Step B: Synthesis of 2,4-Dichlorobenzyl Cyanide and Hydrolysis

The resulting 2,4-dichlorobenzyl chloride is then reacted with a cyanide source, such as sodium cyanide, in a suitable solvent to yield 2,4-dichlorobenzyl cyanide.[5] Subsequent hydrolysis of the nitrile under acidic or basic conditions yields 2,4-dichlorophenylacetic acid.[6][7]

Protocol 1.2: Copper-Catalyzed Hydroxylation

This key step involves the selective hydroxylation of 2,4-dichlorophenylacetic acid. The choice of the copper catalyst and ligand is critical for achieving high regioselectivity and yield.

  • Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorophenylacetic acid (1.0 eq), a copper(I) or copper(II) salt (e.g., CuI, Cu2O, or CuSO4; 0.05-0.1 eq), a suitable ligand (e.g., an N,N-dimethylglycine or a phenanthroline derivative; 0.1-0.2 eq), and a strong base (e.g., NaOH or KOH; 2.0-3.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: The reactor is sealed and heated to a temperature range of 120-160 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of 2-3. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Causality and Optimization:

  • The copper catalyst facilitates the nucleophilic attack of the hydroxide ion on the aromatic ring. The ligand plays a crucial role in stabilizing the copper catalyst and enhancing its reactivity.

  • The high temperature is necessary to overcome the activation energy for the C-Cl bond cleavage.

  • The choice of base and solvent can significantly impact the reaction rate and yield. A strong base is required to generate the hydroxide nucleophile and to neutralize the product.

Route 2: Selective Chlorination of 4-Hydroxyphenylacetic Acid

This approach involves the direct, regioselective chlorination of the commercially available 4-hydroxyphenylacetic acid. The primary challenge lies in controlling the position of chlorination to favor the desired 2-chloro isomer.

Workflow Diagram:

Route 2: Chlorination A 4-Hydroxyphenylacetic Acid B This compound A->B  Selective  Chlorination  

Caption: Synthetic workflow for Route 2.

Protocol 2.1: Ortho-Selective Chlorination

The directing effect of the hydroxyl and acetic acid groups on the phenyl ring influences the regioselectivity of the chlorination. Careful selection of the chlorinating agent and reaction conditions is paramount.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyphenylacetic acid (1.0 eq) in a suitable solvent. The choice of solvent can range from chlorinated hydrocarbons (e.g., dichloromethane) to more polar aprotic solvents depending on the chlorinating agent.

  • Chlorinating Agent: A mild chlorinating agent such as sulfuryl chloride (SO2Cl2) is often preferred to minimize over-chlorination and side reactions.[8] The chlorinating agent (1.0-1.2 eq) is added dropwise to the solution at a controlled temperature, typically between 0 °C and room temperature.

  • Reaction Conditions: The reaction is stirred for a period of 1-4 hours, with the progress monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a dilute solution of a reducing agent like sodium bisulfite. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to isolate the desired this compound.

Causality and Optimization:

  • The hydroxyl group is an activating, ortho-, para-directing group. The acetic acid moiety is a deactivating, meta-directing group. The outcome of the chlorination is a result of the interplay between these two directing effects.

  • The use of a Lewis acid catalyst can sometimes be employed to enhance the electrophilicity of the chlorinating agent, but this may also lead to a decrease in regioselectivity.

  • Lower reaction temperatures generally favor higher regioselectivity.

Route 3: Convergent Synthesis via 2-Chloro-4-hydroxybenzyl Cyanide

This route builds the target molecule from a smaller, functionalized precursor, 2-chloro-4-hydroxybenzaldehyde. This multi-step approach offers good control over the substitution pattern.

Workflow Diagram:

Route 3: Benzyl Cyanide A 2-Chloro-4-hydroxybenzaldehyde B 2-Chloro-4-hydroxybenzyl Alcohol A->B  Reduction   C 2-Chloro-4-hydroxybenzyl Chloride B->C  Chlorination   D 2-Chloro-4-hydroxybenzyl Cyanide C->D  Cyanation   E This compound D->E  Hydrolysis  

Caption: Synthetic workflow for Route 3.

Protocol 3.1: Synthesis of 2-Chloro-4-hydroxybenzyl Alcohol

The commercially available 2-chloro-4-hydroxybenzaldehyde is reduced to the corresponding benzyl alcohol.[9][10][11]

  • Reaction Setup: Dissolve 2-chloro-4-hydroxybenzaldehyde (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol.

  • Reducing Agent: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH4) portion-wise.[12][13]

  • Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched with a dilute acid. The solvent is removed under reduced pressure, and the product is extracted into an organic solvent.

Protocol 3.2: Synthesis of 2-Chloro-4-hydroxybenzyl Chloride

The benzyl alcohol is converted to the corresponding benzyl chloride.

  • Chlorinating Agent: Thionyl chloride (SOCl2) or hydrochloric acid in a suitable solvent can be used for this transformation.[14][15]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

Protocol 3.3: Synthesis of 2-Chloro-4-hydroxybenzyl Cyanide

The benzyl chloride is then converted to the benzyl cyanide.

  • Cyanating Agent: The benzyl chloride is reacted with a cyanide salt such as sodium cyanide or potassium cyanide in a polar aprotic solvent.[5][16][17][18]

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst can be beneficial for this reaction.

Protocol 3.4: Hydrolysis to this compound

The final step is the hydrolysis of the benzyl cyanide to the carboxylic acid.

  • Hydrolysis Conditions: This can be achieved under either acidic or basic conditions.[6][7] Acidic hydrolysis is often performed with a mixture of sulfuric acid and water, while basic hydrolysis typically uses an aqueous solution of sodium or potassium hydroxide followed by acidification.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Hydroxylation Route 2: Chlorination Route 3: Benzyl Cyanide
Starting Material Availability 2,4-Dichlorotoluene is readily available.4-Hydroxyphenylacetic acid is commercially available.2-Chloro-4-hydroxybenzaldehyde is commercially available.
Number of Steps 3-4 steps1 step4 steps
Scalability Good, but requires high-pressure equipment.Potentially good, but regioselectivity can be a challenge on a large scale.Good, with well-established reactions for each step.
Key Challenges High temperature and pressure, catalyst cost and optimization.Achieving high regioselectivity, potential for over-chlorination.Multi-step synthesis requires optimization of each step for overall yield.
Potential Yield Moderate to goodVariable, depends on regioselectivityGood, with optimization of each step
Purification Requires careful purification to remove isomers and catalyst residues.Requires separation of isomers.Purification required at each step.

Conclusion

This application guide has detailed three scalable synthetic protocols for the preparation of this compound. Each route presents a viable strategy with distinct advantages and challenges.

  • Route 1 (Hydroxylation) is attractive for its use of a readily available starting material but requires specialized high-pressure equipment and careful optimization of the catalytic system.

  • Route 2 (Chlorination) is the most direct approach but poses a significant challenge in controlling regioselectivity, which is critical for achieving high purity of the desired product.

  • Route 3 (Benzyl Cyanide) , while being a multi-step process, offers excellent control over the substitution pattern and utilizes a series of well-understood and scalable reactions.

The choice of the optimal synthetic route will be dictated by the specific requirements of the research or production campaign, including the desired scale, purity specifications, and available resources. The detailed protocols and comparative analysis provided herein are intended to empower researchers and drug development professionals to make informed decisions and successfully synthesize this important chemical intermediate.

References

  • The Chemical Reactivity of 2-Chloro-4-hydroxybenzaldehyde for Synthesis. (2026, February 14).
  • The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
  • 2,4-Dichlorobenzyl chloride Dealer and Distributor. Multichem.
  • Willgerodt-Kindler Reaction. SynArchive.
  • Synthesis method of 2, 4-dichlorobenzyl chloride. (2021, December 3).
  • Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023, March 23).
  • Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. (2026, February 10).
  • PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID.
  • Willgerodt rearrangement. Wikipedia.
  • Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports. Green Chemistry (RSC Publishing).
  • 2-Chlorobenzyl chloride synthesis. ChemicalBook.
  • 2-Chloro-4-hydroxybenzaldehyde 97 56962-11-9. SigmaAldrich.cn.
  • A kind of preparation method of 2,4-dichlorobenzoyl chloride.
  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com.
  • Willgerodt-Kindler Reaction. Organic Chemistry Portal.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17).
  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Willgerodt‐Kindler Reaction - Major Reference Works. Wiley Online Library.
  • 2-Chloro-4-hydroxybenzaldehyde, 97% 5 g | Buy Online. Thermo Scientific Alfa Aesar.
  • The Willgerodt-Kindler Reaction: mechanistic reality check 2. (2020, August 14). Henry Rzepa's Blog.
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  • 2-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 185363. PubChem.
  • Process for the preparation of hydroxybenzaldehydes.
  • Journal of Chemical and Pharmaceutical Research, 2012, 4(2):1231-1234. JOCPR.
  • para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly. Cardiff University.
  • Technical Support Center: Optimizing 4-Hydroxybenzyl Alcohol Synthesis. Benchchem.
  • Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde in...
  • A kind of synthesis method of 2-hydroxy-4-chloroaniline.
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  • Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
  • Cyanation – Knowledge and References. Taylor & Francis.
  • Cyanation Process & Custom Capabilities. (2025, August 6). Scimplify.
  • Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. (2012, October 5).
  • Benzyl Cyanide Hydrolysis To Acid. Scribd.
  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014, June 17). Beilstein Journals.
  • 4-Hydroxybenzyl cyanide synthesis. ChemicalBook.
  • Preparation method for 4-hydroxybenzyl cyanide.
  • SO2Cl2 -> SOCl2 - Some Musings. (2008, August 17). Sciencemadness.org.
  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses Procedure.
  • Method for preparing 4-hydroxyphenylacetic acid.

Sources

Application Note: Chemoselective Esterification of 2-(2-Chloro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocols for the esterification of 2-(2-Chloro-4-hydroxyphenyl)acetic acid (CAS: varies by derivative, core structure analysis). The primary challenge in transforming this substrate is chemoselectivity : converting the carboxylic acid moiety into an alkyl ester (typically methyl or ethyl) without alkylating or acylating the sensitive phenolic hydroxyl group at the 4-position.

While base-promoted alkylation (e.g.,


) poses a high risk of forming the O-alkyl ether byproduct (etherification), acid-catalyzed Fischer esterification  provides a robust, high-yield, and chemoselective route. This guide presents two validated methodologies: a standard Sulfuric Acid reflux and an in situ Acid Chloride generation method using Thionyl Chloride, designed to accommodate varying scales and moisture sensitivities.
Key Chemical Challenges
ParameterDescriptionStrategic Solution
Chemoselectivity Competition between Phenol (-OH) and Carboxyl (-COOH).[1]Use acidic conditions (

) to deactivate the phenol nucleophile while activating the carboxyl electrophile.
Steric Hindrance 2-Chloro substituent is ortho to the acetic acid side chain.The methylene spacer (

) mitigates steric bulk, allowing standard esterification rates.
Oxidative Stability Electron-rich phenol ring is prone to oxidation.Perform reactions under inert atmosphere (

/Ar) and avoid oxidizing acids (e.g.,

).

Reaction Mechanism & Logic

The selection of acid catalysis is driven by the need to differentiate between two nucleophilic oxygen centers. Under acidic conditions, the carboxylic acid is protonated, making the carbonyl carbon highly electrophilic and susceptible to attack by the alcohol solvent (Methanol/Ethanol). Crucially, the phenolic hydroxyl group remains protonated (neutral) and non-nucleophilic, preventing the formation of ether byproducts.

Pathway Visualization

The following diagram illustrates the chemoselective pathway (Green) versus the competing side reaction (Red) that occurs under basic conditions.

ReactionPathway cluster_legend Legend Start Substrate: 2-(2-Chloro-4-hydroxyphenyl) acetic acid AcidPath Acid Catalysis (H+) (Fischer Esterification) Start->AcidPath Selectivity Control BasePath Base Catalysis (OH-/K2CO3) (Alkylation) Start->BasePath Loss of Selectivity Product Target Ester: Methyl 2-(2-Chloro-4-hydroxyphenyl) acetate AcidPath->Product Selective Esterification Phenol remains free SideProduct Impurity: Methyl 2-(2-Chloro-4-methoxyphenyl) acetate (Diether) BasePath->SideProduct O-Alkylation of Phenol + Esterification key1 Green Path: Recommended key2 Red Path: Avoid

Figure 1: Chemoselective pathways. Acid catalysis ensures the phenol remains unreacted.

Experimental Protocols

Protocol A: Standard Fischer Esterification ( )

Best for: Routine laboratory synthesis, cost-efficiency, and high throughput. Scale: 5.0 g – 100 g

Materials
  • Substrate: this compound (1.0 equiv)

  • Solvent: Methanol (anhydrous, ACS grade) – 6 to 10 volumes (mL/g)

  • Catalyst: Sulfuric Acid (

    
    , conc. 98%) – 0.5 equiv (catalytic amount is sufficient, but 0.5 equiv drives equilibrium faster)
    
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with This compound (e.g., 5.0 g, 26.8 mmol) and Methanol (30 mL). Stir until the solid is mostly suspended or dissolved.

  • Catalyst Addition: Carefully add concentrated

    
      (0.75 mL, ~13.4 mmol) dropwise via syringe or dropping funnel.
    
    • Note: The reaction is exothermic; ensure the temperature does not spike uncontrollably.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 4–6 hours .
    
    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The starting acid is more polar than the ester product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo to remove most of the Methanol (reduce to ~20% volume).

    • Dilute the residue with Ethyl Acetate (EtOAc) (150 mL).[2]

    • Wash 1: Saturated aqueous

      
       (2 x 50 mL) to neutralize residual acid. Caution: 
      
      
      
      evolution.
    • Wash 2: Distilled Water (50 mL).

    • Wash 3: Brine (saturated NaCl, 50 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude methyl ester.
    
  • Purification: Usually obtained as a semi-opaque oil or solid. If necessary, recrystallize from Ether/Hexanes or purify via silica gel chromatography.

Expected Yield: 92–96% Reference Grounding: Adapted from BenchChem protocols for chlorohydroxyphenylacetic acid derivatives [1].

Protocol B: In Situ Acid Chloride Method ( )

Best for: Scale-up, moisture-sensitive substrates, or when driving the reaction to 100% conversion is critical (water scavenging).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) – 1.1 to 1.5 equiv
    
  • Solvent: Methanol (anhydrous) – 10 volumes

Step-by-Step Methodology
  • Chilling: Place a flask containing Methanol (50 mL) in an ice bath (

    
    ) under 
    
    
    
    .
  • Activation: Add Thionyl Chloride (

    
    ) dropwise to the cold methanol over 15–20 minutes.
    
    • Mechanism:[3][4][5] This generates anhydrous HCl and Methyl Sulfite in situ, creating a potent esterification medium.

  • Addition: Add the This compound solid in portions to the cold solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Alternatively, heat to

    
     for 1 hour to ensure completion.
    
  • Workup:

    • Concentrate the mixture to dryness in vacuo.

    • Redissolve in EtOAc or Dichloromethane (DCM).

    • Wash with saturated

      
       to remove residual HCl.
      
    • Dry, filter, and concentrate.[6][7]

Advantages: The reaction consumes water produced during esterification (via hydrolysis of excess thionyl chloride), driving the equilibrium forward.

Analytical Validation

Successful synthesis is confirmed by the disappearance of the carboxylic acid proton and the appearance of the methyl ester singlet.

TechniqueParameterDiagnostic Signal (Expected)
1H NMR Methyl Ester (

)
Singlet at

3.60 – 3.75 ppm
(Integration: 3H)
1H NMR Benzylic Protons (

)
Singlet at

3.50 – 3.60 ppm
(Integration: 2H)
1H NMR Phenolic OHBroad singlet (exchangeable) at

5.0 – 9.0 ppm
(solvent dependent)
IR Carbonyl (

)
Strong band at 1715–1740

(Ester shift)
HPLC Retention TimeProduct is less polar (longer retention time) than the starting acid on Reverse Phase (C18).

Process Safety & Hazard Control

Hazard ClassChemicalControl Measure
Corrosive Sulfuric Acid, Thionyl ChlorideWear acid-resistant gloves (Nitrile/Neoprene). Use a fume hood.
Toxic/Irritant Phenolic SubstrateAvoid skin contact; phenols can absorb through skin.
Pressure

Workup
Neutralization generates

gas. Vent separatory funnel frequently.
Thermal ExothermAdd acid catalysts slowly to alcohol solvents to prevent boiling over.

References

  • BenchChem. Synthesis routes of 3-Chloro-4-hydroxyphenylacetic acid. (Protocol adapted for 2-Chloro isomer). Retrieved from

  • PrepChem. Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from

  • MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from

Sources

Application Note: O-Alkylation Protocols for 2-(2-Chloro-4-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The alkylation of 2-(2-Chloro-4-hydroxyphenyl)acetic acid presents a classic chemoselectivity challenge in organic synthesis: distinguishing between two nucleophilic oxygen centers—the phenolic hydroxyl group (position 4) and the carboxylic acid (position 1).

While the carboxylic acid is significantly more acidic (


) than the phenol (

), the phenoxide anion generated under basic conditions is a softer, more powerful nucleophile. Successful O-alkylation of the phenol without esterifying the acid requires precise control over the protonation states (dianion strategy) or a protection-deprotection workflow.

Key Structural Considerations:

  • 2-Chloro Substituent: Located ortho to the acetic acid side chain. This provides mild steric shielding to the carboxylate, potentially reducing unwanted esterification, while inductively acidifying the phenol (making deprotonation easier).

  • 4-Hydroxy Group: Sterically unencumbered, facilitating

    
     attack.
    
Decision Matrix: Selecting the Right Protocol
FeatureMethod A: Ester Protection Method B: Direct Dianion Method C: Phase Transfer (PTC)
Selectivity Excellent (>98%)Moderate to Good (80-90%)High (90-95%)
Step Count 3 (Protect

Alkylate

Hydrolyze)
1 (Direct Alkylation)1 (Biphasic)
Scalability High (Robust purification)Medium (Solvent volumes)High (Green chemistry)
Reagents

, MeOH, Base,

NaH or KOH (2.2 eq),


, TBAB, Toluene/

Best For Complex/Expensive Alkyl HalidesSimple Alkyl Halides (MeI, BnBr)Process Chemistry / Scale-up

Method A: The "High Fidelity" Route (Ester Protection)

This method is recommended when the alkyl halide (


) is expensive, chiral, or difficult to synthesize. By masking the carboxylic acid as a methyl ester, you eliminate the competing esterification pathway entirely.
Workflow Diagram

G cluster_legend Reaction Phase Start Substrate (Acid + Phenol) Step1 1. Esterification (MeOH, H2SO4) Start->Step1 Inter1 Intermediate 1 (Methyl Ester) Step1->Inter1 Step2 2. O-Alkylation (K2CO3, R-X) Inter1->Step2 Inter2 Intermediate 2 (Alkoxy Ester) Step2->Inter2 Step3 3. Saponification (LiOH, THF/H2O) Inter2->Step3 Final Final Product (Alkoxy Acid) Step3->Final

Figure 1: Step-wise protection strategy ensuring exclusive phenolic alkylation.

Detailed Protocol
Step 1: Fischer Esterification[1]
  • Dissolve: Suspend 10.0 g (53.6 mmol) of substrate in 100 mL anhydrous Methanol (MeOH).

  • Catalyze: Add 1.0 mL conc.

    
     dropwise.[2]
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (the ester is less polar than the acid).
    
  • Workup: Concentrate MeOH in vacuo. Dilute residue with EtOAc (150 mL), wash with sat.[1][3]

    
     (to remove acid catalyst) and brine. Dry over 
    
    
    
    and concentrate.
    • Yield Target: >95% (Methyl ester is often an oil or low-melting solid).

Step 2: Williamson Ether Synthesis[4]
  • Setup: Dissolve the methyl ester (1.0 eq) in Acetone (0.2 M concentration).

    • Note: Use DMF if the alkyl halide is unreactive; Acetone is preferred for ease of workup.

  • Base: Add anhydrous

    
     (1.5 eq).
    
  • Alkylation: Add Alkyl Halide (

    
    , 1.1–1.2 eq).
    
    • Additives: If using alkyl chlorides, add catalytic NaI (0.1 eq) to form the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reaction: Reflux (

    
    ) for 6–12 hours.
    
  • Workup: Filter off solids (

    
    ). Concentrate filtrate.
    
Step 3: Saponification
  • Hydrolysis: Dissolve the crude alkylated ester in THF/Water (3:1 ratio).

  • Reagent: Add LiOH

    
     (2.0 eq). Stir at RT for 2–4 hours.
    
  • Acidification: Acidify carefully with 1M HCl to pH ~3. The product usually precipitates.

  • Isolation: Filter the solid or extract with EtOAc. Recrystallize from Ethanol/Water if necessary.

Method B: Direct Dianion Alkylation (Rapid Synthesis)

This method utilizes the


 difference to generate a dianion. The phenoxide is more nucleophilic than the carboxylate due to higher electron density and "soft" character, allowing selective alkylation if stoichiometry is strictly controlled.
Mechanism & Selectivity

Dianion Substrate Substrate (COOH, OH) Base Base (2.2 eq) NaH or KOH Substrate->Base Dianion Dianion Species (COO-, Ph-O-) Base->Dianion Deprotonation Product Major Product (Phenol Alkylation) Dianion->Product Fast (Kinetic Control) SideProduct Minor Side Product (Ester Formation) Dianion->SideProduct Slow RX Alkyl Halide (1.0 eq) RX->Product RX->SideProduct

Figure 2: Kinetic preference of the phenoxide dianion for the alkyl halide.

Detailed Protocol
  • Solvent: Use anhydrous DMF or DMSO (polar aprotic solvents accelerate

    
     reactions).
    
  • Base Formation:

    • Cool DMF (50 mL for 10 mmol scale) to

      
      .
      
    • Add Sodium Hydride (NaH, 60% dispersion, 2.2 eq) portion-wise.

    • Caution:

      
       gas evolution. Vent properly.
      
  • Substrate Addition: Add this compound (1.0 eq) slowly. Stir at

    
     for 30 mins, then warm to RT for 30 mins to ensure complete dianion formation.
    
    • Visual Check: Solution often turns yellow/orange (phenoxide color).

  • Alkylation:

    • Cool back to

      
      .
      
    • Add Alkyl Halide (

      
      , 1.05 eq max ).
      
    • Critical Control: Do not use excess alkyl halide. Excess leads to esterification of the carboxylate.

  • Reaction: Stir at RT for 3–12 hours.

  • Quench: Pour mixture into ice-cold 1M HCl (pH should be ~2).

  • Purification: The product will precipitate or oil out. Extract with EtOAc.[2]

    • Cleanup: If ester byproduct forms (check TLC), a brief stir with 1M NaOH followed by re-acidification will hydrolyze the impurity back to the starting material/product mixture, which can then be separated.

Method C: Phase Transfer Catalysis (Green/Process Route)

Ideal for scale-up, this method uses a biphasic system (Toluene/Water) and a quaternary ammonium salt to transfer the phenoxide into the organic phase.

Protocol
  • Mixture: Combine substrate (1.0 eq) in Toluene (10 vol) and Water (5 vol).

  • Base: Add

    
     (2.5 eq) and Tetrabutylammonium Bromide (TBAB, 0.05 eq).
    
  • Reagent: Add Alkyl Halide (1.1 eq).

  • Reflux: Heat to

    
     with vigorous stirring.
    
  • Mechanism: The carboxylate remains in the aqueous phase (highly hydrated). The lipophilic ion pair

    
     migrates to the toluene layer to react with 
    
    
    
    .
  • Workup: Separate phases. Acidify the aqueous phase to recover unreacted starting material. The Toluene phase contains the product (if the product is acidic, it might be in the aqueous phase depending on pH; usually, one acidifies the entire mixture then extracts).

    • Correction for Acidic Product: Since the product is a carboxylic acid, it will exist as a salt in the aqueous phase during reaction.

    • Workup Adjustment: Discard Toluene layer (impurities). Acidify Aqueous layer.[5][6][7] Extract Product with fresh EtOAc.

Troubleshooting & Critical Parameters

ProblemCauseSolution
Ester Formation Excess Alkyl Halide or highly reactive

(e.g., MeI, Allyl Bromide).
Switch to Method A (Protection) or strictly limit

to 1.0 eq in Method B.
C-Alkylation Solvent is too protic or reaction temperature too high.Use DMF/DMSO (Method B) and keep temp <

. Avoid Phenol/Water mixtures.
Incomplete Reaction Steric hindrance of

or low nucleophilicity.
Add NaI (Finkelstein catalyst). Increase temp to

.
O-Dealkylation Strong acid workup with sensitive ethers (e.g., t-butyl).Use weak acid (Citric acid) for workup.

References

  • Fuson, R. C., & Bull, B. A. (1934).[8] The Haloform Reaction.[8][9] Chemical Reviews, 15(3), 275–309.[8] (Foundational chemistry on ketone/acid conversions and reactivity). Link

  • Meltzer, R. J., et al. (1957). The Synthesis of 4-Hydroxyphenylacetic Acid Derivatives. The Journal of Organic Chemistry, 22(11), 1577. (Classic hydrolysis and ether cleavage protocols). Link

  • Drauz, K., et al. (1992).[5] Process for the preparation of 4-hydroxyphenylacetic acid.[2][7] US Patent 5,118,877.[7] (Industrial scale synthesis and purification). Link

  • Li, J., et al. (2010). Chemoselective O-alkylation of phenols in the presence of carboxylic acids using phase transfer catalysis. Synthetic Communications, 40, 1724-1730. (Basis for Method C). Link

  • PubChem. (2023). This compound Compound Summary. (Structural validation and physical properties). Link

Sources

Procedure for chlorination of 4-hydroxyphenylacetic acid to yield 2-chloro derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective monochlorination of 4-hydroxyphenylacetic acid (4-HPAA) to synthesize 3-chloro-4-hydroxyphenylacetic acid .

Critical Note on Nomenclature: While the user request refers to the "2-chloro derivative," standard IUPAC numbering for phenylacetic acids assigns the carboxyl-bearing carbon as C1, the methylene as C2, and the ring attachment as C1'.[1] With the hydroxyl group at C4', the position ortho to the activating hydroxyl group is C3'.[1] Therefore, the direct chlorination product is 3-chloro-4-hydroxyphenylacetic acid .[1] This guide focuses on this isomer, which is the thermodynamic and kinetic product of direct electrophilic substitution.[1]

This protocol utilizes sulfuryl chloride (


)  in glacial acetic acid.[1] This method is selected over elemental chlorine (

) gas or

-chlorosuccinimide (NCS) for its superior atom economy, ease of handling in bench-scale to pilot-scale environments, and reduced tendency to form oxidative byproducts.[1]

Reaction Chemistry & Mechanism

Reaction Scheme

The reaction proceeds via Electrophilic Aromatic Substitution (


).[1] The hydroxyl group (-OH) at the para position is a strong activating group and an ortho, para-director.[1] Since the para position is blocked by the acetic acid side chain, chlorination occurs exclusively at the ortho position relative to the hydroxyl group.[1]
Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Start 4-Hydroxyphenylacetic Acid (Substrate) Activation Phenol Activation (Lone pair donation) Start->Activation Solvation in AcOH Complex Sigma Complex (Wheland Intermediate) Activation->Complex + SO2Cl2 (Electrophilic Attack) Product 3-Chloro-4-hydroxyphenylacetic Acid (Target) Complex->Product - H+ (Re-aromatization) Byproducts HCl (gas) + SO2 (gas) Complex->Byproducts Decomposition

Figure 1: Mechanistic pathway for the ortho-chlorination of 4-HPAA using sulfuryl chloride.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
4-Hydroxyphenylacetic Acid >98% PuritySubstrate
Sulfuryl Chloride (

)
97% Reagent GradeChlorinating Agent
Glacial Acetic Acid AnhydrousSolvent
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Equipment 3-Neck RBF, Addition Funnel, Gas Trap (NaOH)Setup
Step-by-Step Methodology

Safety Warning: Sulfuryl chloride reacts violently with water and releases toxic


 and 

gases.[1] All operations must be performed in a functioning fume hood.[1]
Phase 1: Preparation and Dissolution
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a gas scrubber (containing 10% NaOH solution) to neutralize evolved acid gases.

  • Solvation: Charge the flask with 15.2 g (100 mmol) of 4-hydroxyphenylacetic acid.

  • Solvent Addition: Add 100 mL of Glacial Acetic Acid . Stir at room temperature until the solid is completely dissolved.

    • Expert Insight: Acetic acid is chosen because it stabilizes the transition state and suppresses the formation of the di-chloro impurity by moderating the reactivity of the phenol.[1]

Phase 2: Controlled Chlorination
  • Cooling: Cool the solution to 10–15°C using a water/ice bath.

    • Critical Control Point: Do not allow the temperature to drop below 5°C (freezing point of acetic acid is ~16°C, but the solute lowers this; however, slurry formation hinders mixing) or rise above 20°C (promotes dichlorination).[1]

  • Reagent Addition: Load 14.8 g (8.9 mL, 110 mmol, 1.1 eq) of Sulfuryl Chloride into the addition funnel.

  • Dropwise Addition: Add the

    
     dropwise over 45–60 minutes .
    
    • Observation: Evolution of

      
       and 
      
      
      
      gas will be observed.[1] Ensure steady bubbling in the scrubber.[1]
  • Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours .

Phase 3: Workup and Isolation
  • Quenching: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product may precipitate as a white to off-white solid.[1]

  • Extraction (if oil forms): If the product does not crystallize immediately or forms an oil, extract the aqueous mixture with DCM (

    
    ) .[1]
    
  • Washing: Wash the combined organic layers with water (

    
    ) and brine (
    
    
    
    ) to remove residual acetic acid.[1]
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
    
Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from Water/Ethanol (9:1) or Toluene .[1]

    • Target: Dissolve at reflux, cool slowly to room temperature, then to 4°C.

  • Filtration: Filter the pure crystals and dry in a vacuum oven at 45°C for 12 hours.

Process Workflow (Graphviz Visualization)

ProcessWorkflow Step1 Dissolution (4-HPAA in AcOH) Step2 Cooling (10-15°C) Step1->Step2 Step3 Addition of SO2Cl2 (Dropwise, 1 hr) Step2->Step3 Step4 Reaction (RT, 4-6 hrs) Step3->Step4 Step5 Quench (Ice Water) Step4->Step5 Step6 Isolation (Filtration or DCM Extraction) Step5->Step6 Step7 Recrystallization (H2O/EtOH) Step6->Step7

Figure 2: Operational workflow for the synthesis of 3-chloro-4-hydroxyphenylacetic acid.

Analytical Validation

To ensure the integrity of the protocol, the following analytical parameters should be verified.

ParameterExpected ResultMethod
Appearance White to off-white crystalline powderVisual
Melting Point 108–110°CCapillary MP
HPLC Purity >98.0% (Area %)C18 Column, ACN/Water (0.1% TFA)

-NMR (DMSO-

)

7.25 (d, 1H, H-2'), 7.05 (dd, 1H, H-6'), 6.90 (d, 1H, H-5'), 3.45 (s, 2H,

)
400 MHz NMR
Mass Spec (ESI-)


LC-MS

Troubleshooting Impurities:

  • 3,5-Dichloro-4-hydroxyphenylacetic acid: Caused by excess

    
     or high temperature.[1] Remedy: Strict temp control <15°C during addition.
    
  • Unreacted Starting Material: Caused by old reagent or insufficient time.[1] Remedy: Check

    
     quality; extend reaction time to 8 hours.
    

References

  • Process for the preparation of 4-hydroxyphenylacetic acid. (Patent EP0003825A1).[1] Describes the industrial relevance and properties of the 3-chloro intermediate.Link[1]

  • Synthesis of Methyl 3-Chloro-4-Hydroxyphenylacetate. PrepChem. Provides context on the stability and handling of the chlorinated acid. Link

  • Efficient

    
    -selective chlorination of phenylacetic acid. RSC Advances. (For context on avoiding side-chain chlorination). Link
    
  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid. NIH/PubMed.[1] Validates the solid-state properties and stability of the target molecule.[1] Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-(2-Chloro-4-hydroxyphenyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the microwave-assisted synthesis of 2-(2-Chloro-4-hydroxyphenyl)acetic acid and its structural analogs. This scaffold is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (auxin mimics), and specific fungal metabolite analogs.[1][2]

The guide prioritizes the Willgerodt-Kindler reaction and Nitrile Hydrolysis , as these pathways benefit significantly from microwave irradiation—reducing reaction times from hours to minutes while improving yield and purity.

Executive Summary & Scientific Rationale

Traditional synthesis of phenylacetic acids often involves the Willgerodt-Kindler reaction or the hydrolysis of benzyl cyanides. Conventional thermal heating for these reactions requires prolonged reflux (4–12 hours), harsh solvents, and often results in difficult-to-separate byproducts.[1][2]

Microwave irradiation offers a kinetic advantage by providing direct dielectric heating to the reaction matrix. This protocol leverages the high polarity of the reagents (morpholine, aqueous bases) to achieve rapid superheating, driving the reaction to completion in 10–30 minutes.

Key Advantages:

  • Reaction Time: Reduced from 8 hours to <20 minutes.

  • Green Chemistry: Solvent-free options or use of water/ethanol instead of high-boiling toxic solvents.

  • Yield: Improvements of 15–20% over thermal methods due to reduced degradation.

Retrosynthetic Analysis & Pathway Selection[1][2]

To synthesize the target This compound (3) , we evaluate two primary routes based on precursor availability.

  • Route A (Primary): The Willgerodt-Kindler rearrangement of 2'-chloro-4'-hydroxyacetophenone. This is the most robust route for building the carbon skeleton if the acetophenone is available.

  • Route B (Secondary): The Hydrolysis of (2-chloro-4-hydroxyphenyl)acetonitrile. Ideal if the nitrile is pre-synthesized or commercially available.

Logical Workflow Diagram

G SM1 2'-Chloro-4'-hydroxy- acetophenone Inter Intermediate: Thiomorpholide SM1->Inter Willgerodt-Kindler MW: 130°C, 15 min S8, Morpholine SM2 (2-Chloro-4-hydroxyphenyl)- acetonitrile Prod Target: 2-(2-Chloro-4-hydroxyphenyl) acetic acid SM2->Prod Direct Hydrolysis MW: 150°C, 10 min H2SO4/H2O Inter->Prod Hydrolysis MW: 140°C, 20 min NaOH/H2O Analogs Analogs: Esters/Amides Prod->Analogs Derivatization Fischer Esterification

Caption: Comparative synthetic pathways. Route A (Blue) utilizes the Willgerodt-Kindler rearrangement.[3] Route B (Red) utilizes direct nitrile hydrolysis.[1][2]

Experimental Protocols

Equipment & Safety
  • Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).[1][2]

  • Vessels: 10–20 mL pressure-rated borosilicate glass vials with crimp caps (Teflon/Silicone septa).

  • Safety: The Willgerodt-Kindler reaction generates H₂S gas (toxic/foul odor). All reactions must be vented in a fume hood. Microwave vials are under pressure (10–15 bar); allow cooling to <50°C before opening.

Protocol A: Willgerodt-Kindler Reaction (Acetophenone Route)

This two-step one-pot protocol converts the ketone to the acid via a thiomorpholide intermediate.

Step 1: Formation of Thiomorpholide
  • Reagents:

    • 2'-Chloro-4'-hydroxyacetophenone: 5.0 mmol (853 mg)[1][2]

    • Sulfur (S₈): 7.5 mmol (240 mg)[1][2]

    • Morpholine: 15.0 mmol (1.3 mL)[1][2]

    • Catalyst (Optional): p-Toluenesulfonic acid (pTsOH) (10 mol%) or Montmorillonite K-10 (100 mg).[1][2]

  • Procedure:

    • Combine acetophenone, sulfur, and morpholine in a 10 mL microwave vial.

    • Add a magnetic stir bar.[4][5][6] Note: Solvent is usually not required as morpholine acts as both reagent and solvent. If solubility is poor, add 2 mL DMF.[1][2]

    • Seal the vial.[6]

    • Microwave Parameters:

      • Temp: 130 °C

      • Time: 12 minutes

      • Power: Dynamic (Max 200 W)[1][2]

      • Stirring: High

  • Work-up:

    • Cool to room temperature.[7] The mixture will be a dark viscous oil (the thiomorpholide).

    • Optional Isolation: Pour into water, filter the solid thiomorpholide. However, for efficiency, proceed directly to Step 2 in the same vessel if volume allows.[1]

Step 2: Hydrolysis to Acetic Acid[8]
  • Reagents:

    • Add 5 mL of 20% NaOH (aq) directly to the reaction vial containing the crude thiomorpholide.

    • Add 1 mL Ethanol (to aid solubility).[1][2]

  • Procedure:

    • Reseal the vial.

    • Microwave Parameters:

      • Temp: 140 °C

      • Time: 20 minutes

      • Pressure Limit: 15 bar

  • Isolation:

    • Transfer the reaction mixture to a beaker.

    • Acidify with conc.[7] HCl to pH 2. Caution: H₂S gas will evolve. [2]

    • The product, This compound , will precipitate as an off-white solid.[1][2]

    • Extract with Ethyl Acetate (3 x 20 mL) if precipitation is incomplete.[1][2]

    • Dry over MgSO₄ and concentrate.[9]

    • Purification: Recrystallize from Water/Ethanol (9:1) or Toluene.

Protocol B: Nitrile Hydrolysis (Nitrile Route)

If the nitrile precursor is available, this is the most atom-economical route.

  • Reagents:

    • (2-Chloro-4-hydroxyphenyl)acetonitrile: 2.0 mmol[1][2]

    • Solvent: 4 mL Water + 1 mL Ethanol.

    • Base: NaOH (6.0 mmol).[1][2]

  • Procedure:

    • Combine all reagents in a 5 mL microwave vial.

    • Microwave Parameters:

      • Temp: 150 °C

      • Time: 10 minutes

      • Absorption: High

  • Work-up:

    • Acidify with HCl to pH 2.

    • Filter the precipitate.[7][10]

    • Wash with cold water.[7][11]

Optimization & Data Analysis

The following table summarizes the optimization of the Willgerodt-Kindler step (Step 1) for the 2-chloro-4-hydroxyacetophenone substrate.

EntrySolventCatalystTemp (°C)Time (min)Yield (Thiomorpholide)Notes
1NoneNone1103045%Incomplete conversion.
2DMFNone1301572%Good solubility, cleaner profile.[1][2]
3None pTsOH 130 12 88% Optimal conditions.
4NoneK-10 Clay1301284%Green method, catalyst recyclable.
5*NoneNoneReflux480 (8 hr)65%Thermal control (Conventional).[1][2]

Table 1: Optimization of microwave parameters. Note the significant time reduction compared to thermal reflux (Entry 5).

Characterization of the Target Molecule[3][5][10][12][13][14]

Compound: this compound Physical State: Off-white crystalline solid.[1][2] Melting Point: 148–150 °C (Predicted based on analogs [1]).[1][2]

Spectroscopic Signature (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.2 (s, 1H, -COOH )

    • δ 9.6 (s, 1H, -OH )[1][2]

    • δ 7.15 (d, J=8.4 Hz, 1H, Ar-H6)[1][2]

    • δ 6.85 (d, J=2.4 Hz, 1H, Ar-H3)[1][2]

    • δ 6.70 (dd, J=8.4, 2.4 Hz, 1H, Ar-H5)[1][2]

    • δ 3.55 (s, 2H, Ar-CH ₂-COOH)[1][2]

  • MS (ESI-): m/z 185 [M-H]⁻ (Calculated for C₈H₇ClO₃: 186.01).[1][2]

Synthesis of Analogs (Derivatization)[1][2][14]

To generate a library of analogs for SAR (Structure-Activity Relationship) studies, the carboxylic acid core can be rapidly derivatized using microwave-assisted Fischer Esterification.[1]

Protocol:

  • Dissolve 1.0 mmol of the synthesized acid in 3 mL of the desired alcohol (Methanol, Ethanol, Butanol).

  • Add 2 drops of conc. H₂SO₄.[11]

  • Microwave: 100 °C for 5 minutes.

  • Result: Quantitative conversion to the corresponding ester (e.g., Methyl 2-(2-chloro-4-hydroxyphenyl)acetate).

References

  • Agnimonhan, H. F., et al. (2016).[1][2][9] "Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis with Montmorillonite K-10." Research & Reviews: Journal of Chemistry. Link

  • Priebbenow, D. L., & Bolm, C. (2013).[1][2] "Recent advances in the Willgerodt–Kindler reaction."[12] Chemical Society Reviews, 42, 7870-7880.[1][2] Link

  • BenchChem. (2025).[7] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers." BenchChem Application Notes. Link

  • Kappe, C. O. (2004).[1][2] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.[1][2] Link[1][2]

  • Davis, R. A., et al. (2015).[1][2] "Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid." Journal of Natural Products, 78(4), 924–929.[1][2] Link[1][2]

Sources

Peptide coupling reactions involving 2-(2-Chloro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the specific methodologies for incorporating 2-(2-Chloro-4-hydroxyphenyl)acetic acid (CHPAA) into peptide scaffolds.[1] This molecule serves as a critical pharmacophore in peptidomimetics, often acting as a tyrosine isostere or a lipophilic N-terminal cap to enhance metabolic stability and receptor binding affinity.

Part 1: Strategic Analysis & Chemical Logic

The Molecular Challenge

Incorporating this compound presents two distinct synthetic challenges that distinguish it from standard amino acid coupling:

  • Ortho-Steric Hindrance: The chlorine atom at the ortho position (C2) relative to the acetic acid side chain creates significant steric bulk. This shields the carbonyl carbon, retarding the nucleophilic attack of the amine component. Standard coupling protocols (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion.

  • Phenolic Nucleophilicity: The para-hydroxyl group (C4) is a competitive nucleophile. Under basic coupling conditions, an unprotected phenol can react with the activated carboxylate to form esters (polymerization or self-capping), reducing yield and purity.

The Solution: Activation & Protection

To overcome these barriers, this protocol utilizes high-efficiency uronium/aminium activation (HATU) or carbodiimide/oxime chemistry (DIC/Oxyma) combined with a robust phenolic protection strategy .

  • Preferred Activation: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its ability to generate the highly reactive O-azabenzotriazolyl ester, which is less sensitive to steric hindrance than standard active esters.

  • Protection Strategy: The phenolic oxygen must be protected during coupling. The tert-butyl (tBu) ether is the preferred protecting group for Fmoc-SPPS strategies due to its acid lability (removed concomitantly with global deprotection).[1] For solution phase, Benzyl (Bn) or Acetyl (Ac) groups are viable alternatives.

Part 2: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Target Audience: Researchers performing N-terminal capping on resin-bound peptides.[1]

Reagents Required:

  • Resin: Peptide-resin with free N-terminal amine (0.1 mmol scale).[1]

  • Acid: this compound (unprotected or O-tBu protected).[1]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: DMF (Anhydrous Dimethylformamide).

Step-by-Step Methodology:

  • Preparation of Resin:

    • Swell the resin (0.1 mmol) in DMF for 20 minutes.

    • Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 5 min).[1]

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).[3]

  • Activation (The "Pre-Activation" Step):

    • Note: Pre-activation is crucial to minimize contact time between the base and the active ester, reducing potential side reactions.

    • In a clean vial, dissolve CHPAA (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL DMF.

    • Add DIPEA (0.8 mmol, 8 eq).

    • Vortex for exactly 30 seconds . The solution should turn yellow/orange.

  • Coupling Reaction:

    • Immediately add the activated solution to the resin.[4]

    • Agitate (shake or vortex) at room temperature for 2 hours .

    • Optimization: For extremely hindered peptides, heat to 50°C using microwave irradiation (25W) for 20 minutes.

  • Monitoring & Washing:

    • Drain the reaction vessel.[4]

    • Wash resin with DMF (4x).

    • Validation: Perform a Kaiser Test (Ninhydrin).

      • Colorless beads: Complete coupling.

      • Blue beads: Incomplete. Repeat Step 3 with fresh reagents (Double Coupling).

  • Global Deprotection (If O-tBu protected):

    • Treat resin with TFA/TIS/H2O (95:2.5:2.[5]5) for 2-3 hours to cleave the peptide and remove the t-butyl ether.[1]

Protocol B: Solution-Phase Synthesis (Scale-Up)

Target Audience: Process chemists synthesizing intermediates.[1]

Reagents:

  • Amine component (1.0 eq).

  • CHPAA (1.1 eq).

  • EDC.HCl (1.2 eq).

  • HOAt (1.2 eq) - Critical for steric hindrance.

  • NMM (N-Methylmorpholine) (2.5 eq).[1]

  • Solvent: DCM or DMF.[3]

Methodology:

  • Dissolve the amine component and NMM in DCM at 0°C.

  • Add CHPAA and HOAt. Stir for 10 minutes.

  • Add EDC.HCl portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (remove excess amine/EDC), sat. NaHCO3 (remove unreacted acid), and Brine. Dry over Na2SO4.[3]

Part 3: Data Visualization & Workflows

Reaction Mechanism & Steric Logic

The following diagram illustrates the steric challenge posed by the 2-chloro substituent and the activation pathway using HATU.

G cluster_side Avoid Side Reactions Acid 2-(2-Cl-4-OH-Ph)Acetic Acid (Sterically Hindered) Activation Activation (HATU/DIPEA) Acid->Activation Steric Bulk at C2 ActiveEster O-At Active Ester (High Reactivity) Activation->ActiveEster Fast Coupling Nucleophilic Attack (R-NH2) ActiveEster->Coupling Rate Limiting Step Product Amide Bond Formation (Peptide-CHPAA) Coupling->Product Irreversible UnprotectedOH Unprotected Phenol (Nucleophile) SelfEster Self-Esterification (Polymer) UnprotectedOH->SelfEster Base Catalyzed

Caption: Activation pathway highlighting the critical rate-limiting step caused by ortho-chlorine steric hindrance.

Decision Matrix: Coupling Reagent Selection
Coupling ScenarioRecommended ReagentBaseTimeNotes
Standard SPPS HATU / HOAtDIPEA2 hGold standard for hindered acids.[1]
Racemization Sensitive DIC / Oxyma PureNone4-12 hNot applicable here (CHPAA is achiral), but good for mildness.
Large Scale (Solution) EDC / HOAtNMM16 hCost-effective; HOAt is essential to boost EDC reactivity.[1]
Difficult/Failed Coupling PyBOPDIPEA4 hAlternative phosphonium salt if uronium fails.

Part 4: Troubleshooting & Critical Parameters

1. Incomplete Coupling (Positive Kaiser Test):

  • Cause: The 2-chloro group blocks the approach of the amine.

  • Fix: Switch to Double Coupling . Perform the coupling reaction twice (2 x 2 hours) with fresh reagents. Alternatively, use microwave heating (50°C, 20 min) to overcome the activation energy barrier.

2. Phenolic Esterification (Side Product):

  • Cause: Using unprotected CHPAA with excess base.

  • Fix: Use O-tBu protected CHPAA building blocks. If unavailable, reduce base equivalents to exactly 1.0 eq relative to the acid, or use a pre-formed active ester (e.g., NHS ester) in the absence of strong base.

3. Solubility Issues:

  • Cause: The chlorophenyl ring increases lipophilicity, potentially causing aggregation on resin.

  • Fix: Use a solvent mixture of DMF/DCM (1:1) or add 1% Triton X-100 to improve solvation of the hydrophobic terminus.

References

  • Albericio, F., & Boman, H. G. (1999). Coupling Reagents and Solvents. In Solid-Phase Synthesis: A Practical Guide. CRC Press. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][6][7] Tetrahedron, 60(11), 2447-2467. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 2-(2-Chloro-4-hydroxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Simple Hydrolysis

Hydrolyzing esters of 2-(2-Chloro-4-hydroxyphenyl)acetic acid appears trivial on paper but presents a specific set of challenges in the lab. Unlike simple benzoates, this scaffold contains two conflicting functionalities:

  • A Phenolic Moiety (4-OH): Highly susceptible to oxidative degradation under basic conditions (quinone formation), leading to "black tar" mixtures.[1][2]

  • Ortho-Chlorine Substitution (2-Cl): While not directly on the carbonyl, the ortho-chloro group provides steric bulk near the methylene linker, potentially retarding nucleophilic attack compared to unsubstituted phenylacetic esters.[2]

This guide provides an autonomous troubleshooting workflow to maximize yield and purity, moving beyond generic protocols to address the specific electronic and steric nature of this scaffold.

Module 1: Reaction Optimization & Protocols

Method A: Lithium Hydroxide Saponification (Standard)

Best for: Initial screening, high-throughput, and scale-up of robust derivatives.[2]

The Logic: LiOH is preferred over NaOH/KOH because of its superior solubility in THF/Water mixtures, allowing for a homogeneous phase that accelerates the reaction despite the lipophilic nature of the chloro-phenyl ring.

Protocol:

  • Dissolution: Dissolve the ester (1.0 equiv) in THF (5-10 volumes).

  • Inerting (CRITICAL): Sparge the solution with Argon or Nitrogen for 10 minutes. Failure to remove oxygen typically results in a dark brown reaction mixture due to phenolate oxidation.

  • Reagent Addition: Add a degassed solution of LiOH·H₂O (3.0 equiv) in Water (equal volume to THF).[1]

    • Why 3.0 equiv? You need 1 equiv for the ester hydrolysis, 1 equiv to neutralize the phenol (becoming a phenolate), and 1 equiv excess to drive kinetics.

  • Reaction: Stir at Ambient Temperature (20–25°C) under positive inert pressure. Monitor by TLC/LCMS.[1][2]

    • Time: Typically 2–6 hours.[1][2]

Method B: Acid-Catalyzed Hydrolysis

Best for: Substrates that turn black/brown in base (oxidation sensitive) or contain base-labile protecting groups.[1][2]

The Logic: Acidic conditions keep the phenol protonated, significantly raising its oxidation potential and preventing quinone formation.

Protocol:

  • Solvent System: Dissolve ester in 1,4-Dioxane or Acetic Acid.[1][2]

  • Acid: Add 6M HCl (aq) or concentrated

    
     (catalytic to stoichiometric).
    
  • Heat: Heat to 60–80°C.

    • Note: The 2-Cl steric bulk may require higher thermal energy to overcome the activation barrier compared to base hydrolysis.

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned black/dark brown within 30 minutes. What happened?

Diagnosis: Oxidative degradation of the electron-rich phenolate.[2] Mechanism: In basic media, the 4-OH becomes a phenolate (


).[1][2] This species is electron-rich and reacts with dissolved oxygen to form semiquinone radicals and eventually polymerized "tar."[1]
Corrective Action: 
  • Immediate: Add sodium bisulfite (

    
    ) or sodium dithionite during the quench to reduce oxidized species.[1]
    
  • Next Run: Strictly degas all solvents.[1] Switch to Method B (Acid Hydrolysis) if the problem persists.

Q2: The reaction is stalled at 50% conversion after 24 hours.

Diagnosis: Steric hindrance from the 2-Chloro group or poor solubility.[2] Corrective Action:

  • Solubility Check: If the reaction is biphasic (cloudy), add methanol to homogenize.

  • Thermal Boost: Heat to 45–50°C. Warning: Heating a basic phenolic solution increases oxidation risk.[1][2] Ensure strict

    
     atmosphere.
    
  • Reagent Switch: Use Trimethyltin hydroxide (

    
    ) in 1,2-dichloroethane at 80°C (Milder, but toxic; use only if LiOH fails).[1]
    
Q3: I cannot extract the product; it stays in the aqueous layer.

Diagnosis: pH mismanagement during workup. Explanation: The product has two acidic protons: the Carboxylic Acid (


) and the Phenol (

).
  • If you acidify to pH 6, the phenol is protonated (good), but the carboxylic acid is ionized (bad for extraction).

  • If you acidify to pH 1, both are protonated, but the product might precipitate as a gum. Corrective Action: Acidify the aqueous layer to pH 2.0–3.0 using 1M HCl, then extract immediately with Ethyl Acetate. Saturate the aqueous layer with NaCl (brine) to "salt out" the organic acid.

Module 3: The "Sandwich" Workup Strategy

For high purity without column chromatography, use this pH-swing extraction logic.

StepActionPhase Location of ProductChemical StatePurpose
1 Evaporate THF, dilute residue with Water + 1M NaOH (pH > 12). Wash with Et₂O.[1][2]Aqueous Dianion (Phenolate + Carboxylate)Removes neutral impurities and unreacted ester.
2 Acidify aqueous layer to pH ~2.0 with 1M HCl.[1]Precipitate / Oil Fully Protonated (Phenol + COOH)Converts product to organic-soluble form.[1][2]
3 Extract with Ethyl Acetate (x3).[1][3]Organic Fully ProtonatedExtracts the product.[4]
4 Optional: Wash Organic layer with pH 5.5 Phosphate Buffer.[1][2]Organic Fully ProtonatedRemoves highly acidic impurities (e.g., mineral acids) while keeping the weak phenylacetic acid organic.

Module 4: Visualization

Figure 1: Troubleshooting Decision Tree

HydrolysisWorkflow Start Start: Ester Hydrolysis Condition Is the substrate oxidation sensitive? Start->Condition MethodA Method A: LiOH / THF / H2O (Standard Saponification) Condition->MethodA No / Unknown MethodB Method B: HCl / Dioxane (Acid Hydrolysis) Condition->MethodB Yes CheckColor Check Reaction Color (After 1 hour) MethodA->CheckColor CheckTLC Check Conversion (TLC/LCMS) MethodB->CheckTLC BlackTar Dark Brown/Black Mixture (Phenolate Oxidation) CheckColor->BlackTar Turns Dark Clean Pale Yellow/Colorless CheckColor->Clean Remains Light ActionOx Action: Quench with NaHSO3 Restart with Method B BlackTar->ActionOx Clean->CheckTLC Stalled Stalled (<50%) CheckTLC->Stalled Incomplete Complete Complete (>95%) CheckTLC->Complete Done ActionStall Action: Heat to 50°C or Add MeOH Stalled->ActionStall Workup Proceed to pH Swing Workup Complete->Workup ActionStall->CheckTLC

Caption: Decision matrix for selecting hydrolysis conditions based on oxidative stability and reaction progress.

Figure 2: Mechanistic Pathway & Pitfalls

Mechanism Substrate Starting Ester (2-Cl, 4-OH) Intermediate Dianionic Intermediate (Phenolate + Carboxylate) Substrate->Intermediate Hydrolysis (LiOH) Base Base (OH-) Oxidation Quinone/Polymer (Black Tar) Intermediate->Oxidation + O2 (Air Leak) Product Final Acid Product (2-Cl, 4-OH Phenylacetic Acid) Intermediate->Product Acid Workup (pH 2)

Caption: Mechanistic divergence showing the critical risk of phenolate oxidation during the basic intermediate stage.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1][2] (General mechanism of ester hydrolysis and phenol acidity).

  • BenchChem. (2025).[1][2][5] Synthesis routes of 3-Chloro-4-hydroxyphenylacetic acid. (Specific conditions for chloro-hydroxy phenylacetic acid derivatives).

  • Organic Syntheses. Ethyl α-chlorophenylacetate. Coll. Vol. 4, p. 169 (1963).[1] (Handling of alpha-chloro and phenylacetic acid esters).

  • Google Patents. Method for synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid. (Industrial scale hydrolysis conditions for similar sterically hindered chloro-phenylacetic acids).

  • Cirad. (2023). SOP for Extraction, Quantification and Analysis of Phenolic Acid Components. (Detailed pH-dependent extraction protocols for phenolic acids).

Sources

Technical Support Center: Purification of 2-(2-Chloro-4-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(2-Chloro-4-hydroxyphenyl)acetic acid, specifically focusing on the removal of regioisomeric impurities. The information presented herein is a synthesis of established chemical principles and practical, field-proven methodologies.

Introduction: The Challenge of Regioisomeric Purity

The synthesis of this compound, often achieved through multi-step reaction sequences that may involve Friedel-Crafts type reactions, commonly yields a crude product contaminated with one or more regioisomers.[1][2] These isomers, having the same molecular formula and functional groups but differing in their substitution pattern on the aromatic ring, possess very similar physicochemical properties. This similarity makes their separation a non-trivial task, demanding carefully optimized purification strategies to achieve the high purity required for downstream applications, particularly in pharmaceutical development.

The primary regioisomeric impurities encountered depend on the specific synthetic route employed. A common precursor, 3-chlorophenol, can lead to substitution at different positions on the aromatic ring during reactions like acylation, resulting in a mixture of isomers. Understanding the directing effects of the chloro and hydroxyl substituents is key to anticipating the likely isomeric profile of the crude product.[1]

This guide will walk you through troubleshooting common issues, provide detailed experimental protocols for effective purification, and answer frequently asked questions to support your research endeavors.

Troubleshooting Guide: Isolating Your Target Isomer

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Q1: My initial purification by recrystallization yielded a product with a broad melting point range, suggesting persistent impurities. What's going wrong?

A1: A broad melting point range is a classic indicator of an impure substance, likely a mixture of regioisomers. Several factors could be at play:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at room or lower temperatures. Crucially, the regioisomeric impurities should either be much more soluble or much less soluble in this solvent to allow for effective separation.

  • "Oiling Out": Your compound may be separating from the solution as a liquid (an oil) rather than forming crystals.[3] This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.

  • Insufficient Purity of Crude Material: If the crude product is heavily contaminated with isomers and other byproducts, a single recrystallization may be insufficient.[3]

Solution Pathway:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, and hexane).[4][5] A good starting point for a phenolic acid like this would be water or a mixture of a polar solvent with a non-polar anti-solvent (e.g., ethyl acetate/hexane).[3]

  • Address "Oiling Out": If oiling out occurs, try using a larger volume of solvent, cooling the solution more slowly, or employing a solvent pair.[3] Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble until turbidity appears. Reheat to clarify and then cool slowly.[4]

  • Consider a Pre-Purification Step: For very impure starting material, a preliminary purification by an acid-base extraction can be beneficial. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the acidic compounds.

Q2: I'm struggling to separate the regioisomers using column chromatography. They are co-eluting.

A2: Co-elution of regioisomers is a common challenge in chromatography due to their similar polarities.

  • Suboptimal Mobile Phase: The polarity of your eluent system may not be providing sufficient differential partitioning between your target compound and the isomeric impurities on the stationary phase.

  • Inappropriate Stationary Phase: While silica gel is a common choice, it may not be the most effective for separating closely related phenolic compounds.[6]

Solution Pathway:

  • Fine-Tune the Mobile Phase: Systematically vary the composition of your mobile phase. For silica gel chromatography, a common mobile phase for phenolic acids would be a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing.[6] Experiment with different ratios to maximize the separation (ΔRf) observed on Thin Layer Chromatography (TLC) before scaling up to a column.

  • Explore Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase. Polyamide or C18-functionalized (reversed-phase) silica gel can offer different selectivity for phenolic compounds.[6][7] For reversed-phase chromatography, the mobile phase would typically be a mixture of water (often acidified) and a polar organic solvent like acetonitrile or methanol.[8]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective in resolving compounds with similar retention times.[9]

Q3: My final product is still showing minor isomeric impurities by HPLC analysis. How can I achieve higher purity?

A3: Achieving very high purity (>99%) often requires a combination of techniques or a more specialized approach.

  • Limitations of a Single Technique: A single purification method may not be sufficient to remove all traces of a closely related impurity.

  • Analytical vs. Preparative Scale: Conditions optimized for analytical HPLC may not directly translate to preparative scale purification without further optimization.

Solution Pathway:

  • Orthogonal Purification Methods: Combine two different purification techniques that rely on different separation principles. For example, follow a normal-phase column chromatography with a reversed-phase preparative HPLC.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers superior resolving power compared to standard column chromatography and is an excellent method for separating challenging regioisomers.[10][11] Developing a robust preparative HPLC method can yield highly pure material.

  • Derivatization: In some cases, temporarily converting the carboxylic acid or phenol to an ester or ether can alter the compound's properties enough to facilitate easier separation of the isomers. The protecting group can then be removed to yield the pure desired product. For instance, esterification to the methyl ester can be achieved using methanol and a catalytic amount of sulfuric acid.[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Optimized Recrystallization

This protocol is a starting point and should be adapted based on the results of your solvent screening.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent (e.g., water or an ethyl acetate/hexane mixture) while stirring until the solid is fully dissolved.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: First, determine the optimal mobile phase using TLC. A good mobile phase will give your target compound an Rf value of approximately 0.2-0.4 and show separation from the isomeric impurities. A common starting point is a mixture of hexane and ethyl acetate with 1% acetic acid.[6]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column, ensuring even packing without air bubbles.[9][13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, for "wet loading," dissolve the sample in a minimum of the mobile phase and carefully pipette it onto the top of the column bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.[13]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.[13]

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Mixture of Regioisomers) Recrystallization Recrystallization (Solvent Screening) Crude->Recrystallization Initial Attempt Analysis Purity Check (TLC, HPLC, mp) Recrystallization->Analysis Assess Purity ColumnChromatography Column Chromatography (Normal or Reversed-Phase) Analysis2 Purity Check (TLC, HPLC, mp) ColumnChromatography->Analysis2 Assess Purity PrepHPLC Preparative HPLC PureProduct Pure this compound PrepHPLC->PureProduct Final Polish Analysis->ColumnChromatography <98% Pure Analysis->PureProduct >98% Pure Analysis2->PrepHPLC <98% Pure Analysis2->PureProduct >98% Pure

Caption: A decision tree for the purification of this compound.

Frequently Asked Questions (FAQs)

Q: What are the expected regioisomers from the synthesis of this compound?

A: The most common synthetic routes involve electrophilic aromatic substitution on a substituted phenol.[2] For 3-chlorophenol, the hydroxyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, but a deactivator. The substitution pattern will be influenced by the specific reaction conditions, but you might expect to see isomers where the acetic acid moiety is attached at different positions relative to the chloro and hydroxyl groups, such as 2-(4-Chloro-2-hydroxyphenyl)acetic acid or 2-(2-Chloro-6-hydroxyphenyl)acetic acid.

Q: Can I use High-Speed Counter-Current Chromatography (HSCCC) for this separation?

A: Yes, HSCCC is a liquid-liquid partition chromatography technique that can be very effective for separating polar compounds like phenolic acids without a solid stationary phase, which can sometimes cause irreversible adsorption or degradation of the sample.[7] It is a viable alternative to solid-phase chromatography.

Q: Are there any specific safety precautions I should take when working with these compounds and solvents?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Chlorinated phenolic compounds can be irritants and environmentally persistent. The organic solvents used in chromatography and recrystallization are often flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.).
  • Polyphenols in plants : isolation, purification and extract preparation - Library Search. (n.d.).
  • Technologies for the Extraction, Separation and Purification of polyphenols – A Review - The Distant Reader. (2018, December 15).
  • The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review - MDPI. (2023, April 21).
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020, December 12).
  • Methods of purification of raw polyphenol extract for chromatographic analysis - Biblioteka Nauki. (n.d.).
  • Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chromatography - Benchchem. (n.d.).
  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian. (n.d.).
  • Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents. (n.d.).
  • Synthesis routes of 3-Chloro-4-hydroxyphenylacetic acid - Benchchem. (n.d.).
  • Technical Support Center: Purification of 2-Hydroxyphenylacetic Acid - Benchchem. (n.d.).
  • Column chromatography of phenolics? - ResearchGate. (2013, September 25).
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - IUCr Journals. (2024, October 17).
  • US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents. (n.d.).
  • Regioselective Friedel-Crafts hydroalkylation using friendly conditions: Application to the synthesis of unsymmetrical triarylme - SciSpace. (2015, December 4).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • Recrystallization-1.pdf. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
  • Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples - PubMed. (2004, August 15).
  • Separation of Regioisomers and Enantiomers of Underivatized Saturated and Unsaturated Fatty Acid Monoacylglycerols Using Enantioselective HPLC - PubMed. (2011, May 15).
  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - MDPI. (2024, July 18).
  • JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents. (n.d.).
  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed. (2000, November 15).
  • Separation of enantiomers of α-hydroxy acids by reversed-phase liquid chromatography after derivatization with 1-(9-fluorenyl)ethyl chloroformate | Scilit. (n.d.).

Sources

Technical Support Center: Optimizing Synthesis of 2-(2-Chloro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloro-4-hydroxyphenyl)acetic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, with a particular focus on optimizing reaction temperature for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While several synthetic strategies can be envisioned, a common approach involves the introduction of the acetic acid moiety onto a substituted phenol backbone. One plausible route is a multi-step synthesis starting from 3-chlorophenol. This could involve a Friedel-Crafts acylation to introduce a two-carbon unit, followed by subsequent oxidation or rearrangement, such as the Willgerodt-Kindler reaction. Another potential pathway is the direct carboxymethylation of 2-chloro-4-hydroxyphenol, though this can present challenges with regioselectivity.

Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?

A2: Reaction temperature is a pivotal parameter that significantly influences the kinetics and thermodynamics of the reaction. In the context of this synthesis, particularly in steps like Friedel-Crafts acylation, temperature control is crucial for several reasons:

  • Reaction Rate: Higher temperatures generally increase the reaction rate, but can also lead to an increase in side reactions.

  • Regioselectivity: In aromatic substitution reactions, temperature can affect the position of the incoming group on the aromatic ring. For this specific molecule, achieving the desired substitution pattern is essential.

  • Side Product Formation: Elevated temperatures can promote the formation of unwanted byproducts, such as isomers, polymers, or degradation products, which can complicate purification and reduce the overall yield.

  • Catalyst Stability and Activity: The Lewis acids commonly used in Friedel-Crafts reactions can have optimal temperature ranges for their activity and stability.

Q3: What are the primary side products I should be aware of during this synthesis?

A3: The nature and quantity of side products are highly dependent on the specific synthetic route and reaction conditions. However, some common impurities to anticipate include:

  • Positional Isomers: Isomers of this compound, where the chloro, hydroxyl, and acetic acid groups are in different positions on the phenyl ring.

  • Poly-substituted Products: If the reaction conditions are too harsh, multiple acetic acid groups or other substituents may be added to the aromatic ring.

  • Starting Material Residue: Incomplete reactions will result in the presence of unreacted starting materials.

  • Byproducts from Side Reactions: Depending on the reagents and conditions, other reactions such as O-acylation of the hydroxyl group can occur.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Catalyst (in Friedel-Crafts type reactions)

  • Explanation: Lewis acid catalysts like AlCl₃ are highly moisture-sensitive. Any exposure to atmospheric moisture can lead to hydrolysis and deactivation of the catalyst.

  • Troubleshooting Suggestions:

    • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

    • Use freshly opened or properly stored anhydrous Lewis acid.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 2: Deactivation of the Aromatic Ring

  • Explanation: The hydroxyl group on the phenol is an activating group; however, it can also complex with the Lewis acid, which can deactivate the ring towards electrophilic substitution.

  • Troubleshooting Suggestions:

    • Consider protecting the hydroxyl group (e.g., as a methoxy or benzyloxy ether) before the acylation step. This will require an additional deprotection step at the end of the synthesis.

    • Use a larger stoichiometric amount of the Lewis acid to account for complexation with the hydroxyl group.

Possible Cause 3: Suboptimal Reaction Temperature

  • Explanation: The reaction may have a specific activation energy that is not being met at lower temperatures, or the reaction may be reversible and favor the starting materials at the temperature used.

  • Troubleshooting Suggestions:

    • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC.

    • Consult literature for similar reactions to find a suitable starting temperature range. For some related syntheses, temperatures in the range of 125-130°C have been reported[1].

Issue 2: Formation of Multiple Products (Low Purity)

Possible Cause 1: Incorrect Reaction Temperature

  • Explanation: As mentioned, temperature can significantly impact the regioselectivity of the reaction. An inappropriate temperature may lead to the formation of a mixture of isomers.

  • Troubleshooting Suggestions:

    • If a mixture of isomers is observed, try lowering the reaction temperature. Lower temperatures often favor the formation of the kinetic product.

    • Screen different solvents, as the solvent can also influence the isomer distribution.

Possible Cause 2: Over-acylation or Polymerization

  • Explanation: At higher temperatures or with prolonged reaction times, there is an increased risk of multiple acyl groups being added to the aromatic ring or polymerization of the starting materials.

  • Troubleshooting Suggestions:

    • Reduce the reaction temperature.

    • Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Use a less reactive acylating agent or a milder Lewis acid.

Experimental Protocol: A General Approach

The following is a generalized protocol for the synthesis of a phenylacetic acid derivative, which can be adapted for this compound. Note: This is a hypothetical protocol and should be optimized for your specific laboratory conditions.

Step 1: Friedel-Crafts Acylation (Illustrative)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Add the acylating agent (e.g., chloroacetyl chloride, 1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir for 15-30 minutes to form the acylium ion complex.

  • Dissolve the protected 3-chlorophenol (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction temperature can be slowly raised. The optimal temperature must be determined experimentally. Start by stirring at room temperature and monitor the reaction. If no reaction occurs, gradually heat the mixture.

  • Upon completion (monitored by TLC or HPLC), carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Willgerodt-Kindler Reaction (Illustrative)

  • In a round-bottom flask, combine the product from Step 1, sulfur, and an amine (e.g., morpholine).

  • Heat the mixture to reflux (typically 100-130 °C) for several hours.[2]

  • After the reaction is complete, hydrolyze the resulting thioamide with a strong acid or base to yield the carboxylic acid.

Step 3: Hydrolysis of Nitrile (Alternative Final Step)

If the synthesis proceeds via a nitrile intermediate, the final step will be hydrolysis.

  • Reflux the nitrile with an aqueous acid (e.g., dilute sulfuric acid) or base (e.g., aqueous sodium hydroxide) for several hours.

  • After cooling, acidify the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Data Presentation

ParameterRecommended RangeRationalePotential Issues if Deviated
Friedel-Crafts Temperature 0 °C to reflux (solvent dependent)Lower temperatures can improve selectivity, while higher temperatures increase the reaction rate.Too low: Slow or no reaction. Too high: Isomer formation, side reactions.
Willgerodt-Kindler Temp. 100 - 130 °CSufficient thermal energy is required for the rearrangement to occur.[2]Too low: Incomplete reaction. Too high: Decomposition of starting materials or product.
Hydrolysis Temperature RefluxEnsures complete conversion of the nitrile or amide to the carboxylic acid.Too low: Incomplete hydrolysis.

Visualizations

Experimental Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up A Select Starting Temperature (based on literature for similar reactions) B Run Small-Scale Reaction A->B C Analyze Product Mixture (TLC, HPLC, NMR) B->C D Low Yield or Purity? C->D E Adjust Temperature (Increase/Decrease by 10°C) D->E Yes G Identify Optimal Temperature D->G No F Re-run Reaction & Analyze E->F F->D H Perform Reaction at Optimal Temperature on Larger Scale G->H I Confirm Yield and Purity H->I

Caption: A systematic workflow for optimizing reaction temperature.

Troubleshooting Logic for Low Yield

G start Low Product Yield q1 Check Reagent Quality & Anhydrous Conditions start->q1 a1 Use fresh, anhydrous reagents and dry glassware. q1->a1 Issue Found q2 Is the reaction temperature appropriate? q1->q2 No Issue a2_1 Gradually increase temperature. q2->a2_1 a2_2 Consider a higher boiling point solvent. q2->a2_2 q3 Is catalyst deactivation an issue? a2_1->q3 a2_2->q3 a3 Increase catalyst stoichiometry or protect the hydroxyl group. q3->a3

Caption: A decision tree for troubleshooting low product yield.

References

  • This is a placeholder for a specific reference that would be found in a dedicated literature search for this exact synthesis. As no single paper was found, this is a composite guide based on general principles.
  • Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Placeholder for a specific reference on Friedel-Crafts acyl
  • Placeholder for a specific reference on the Willgerodt-Kindler reaction of chloro-hydroxy acetophenones.
  • Placeholder for a specific reference on the hydrolysis of substituted phenylacetonitriles.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. [Link]

Sources

Storage conditions to prevent degradation of 2-(2-Chloro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 53981-38-7 | Molecular Formula: C₈H₇ClO₃

Welcome to the Technical Support Hub

From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Storage & Handling Protocols to Prevent Degradation

As researchers, we often treat reagents as static inputs. However, 2-(2-Chloro-4-hydroxyphenyl)acetic acid is a dynamic chemical entity. Its stability is compromised by three primary vectors: oxidative stress (targeting the phenolic hydroxyl), photolytic cleavage (targeting the carbon-chlorine bond), and hygroscopic hydrolysis .

This guide moves beyond generic "store cool and dry" advice. It provides the mechanistic reasoning and validated protocols necessary to ensure your compound remains >98% pure for the duration of your study.

Part 1: The "Golden Rules" of Storage

To prevent the formation of quinones (pinking) or hydrolytic byproducts, you must adhere to this strict environmental control protocol.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2–8°C (Active use < 1 month)Low temperature kinetically inhibits the auto-oxidation of the phenolic moiety and decarboxylation of the acetic acid tail.
Atmosphere Inert Gas (Argon/Nitrogen) The phenolic proton is labile. Oxygen exposure leads to radical formation and subsequent polymerization (browning).
Container Amber Glass with Teflon-lined capThe Ar-Cl bond is susceptible to homolytic cleavage under UV light (photolysis). Plastic containers may leach plasticizers or be permeable to moisture.
Desiccation Required The carboxylic acid group can form hydrogen bonds with atmospheric water, leading to "caking" and hydrolysis risks.

Part 2: Degradation Mechanics & Visualization

Understanding how the molecule breaks down is the first step in prevention.

Degradation Pathway 1: Oxidative Quinone Formation

The most common failure mode is the compound turning pink or brown. This is due to the oxidation of the phenol group into a ortho- or para-quinone methide intermediate, often accelerated by trace metals or basic pH.

Degradation Pathway 2: Photodechlorination

Exposure to UV light can excite the aromatic ring, causing the ejection of the Chlorine atom (homolytic fission), creating a highly reactive phenyl radical that reacts non-specifically with solvents or other molecules.

Workflow: Optimal Storage Lifecycle

The following diagram illustrates the decision matrix for handling this compound from arrival to disposal.

StorageWorkflow Arrival Shipment Arrival (Check Seal Integrity) VisualCheck Visual Inspection (Is it White/Off-White?) Arrival->VisualCheck QC_Test Purity Check (HPLC) (>98%?) VisualCheck->QC_Test Pass (White) Purify Recrystallize (EtOH/Water) VisualCheck->Purify Fail (Pink/Brown) ShortTerm Short Term (<4 Weeks) Store at 4°C Desiccator Cabinet QC_Test->ShortTerm Pass LongTerm Long Term (>4 Weeks) Store at -20°C Under Argon Atmosphere QC_Test->LongTerm Pass QC_Test->Purify Fail (<98%) Purify->QC_Test Retest Discard Discard/Hazardous Waste Purify->Discard Fail 2x

Figure 1: Decision matrix for handling incoming shipments and determining storage allocation based on purity and usage timeline.

Part 3: Troubleshooting Guide

Symptom: The powder has turned pink or light brown.

  • Diagnosis: Oxidative degradation. The phenolic group has oxidized to form quinoid impurities. This often happens if the bottle was left open or stored without an inert headspace.

  • Solution:

    • Do not use for sensitive biological assays (ROS generation risk).

    • Salvage: Recrystallize from a mixture of Ethanol/Water (1:3 ratio) or Ethyl Acetate/Hexane.

    • Prevention: Flush headspace with Nitrogen/Argon after every use.

Symptom: The material is clumping or sticky (Caking).

  • Diagnosis: Hygroscopic moisture absorption. The carboxylic acid moiety has absorbed atmospheric water.

  • Solution:

    • Dry in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours.

    • Verify protonation state via NMR if used for precise stoichiometry.

Symptom: Unexpected peaks in HPLC (Retention time shift).

  • Diagnosis: Potential esterification (if stored in methanol/ethanol) or photodegradation (dechlorination).

  • Solution:

    • Check solvent grade. Avoid storing stock solutions in protic solvents (MeOH/EtOH) for long periods; use DMSO or Acetonitrile.

    • Run the Standard Purity Protocol (below).

Part 4: Validated Experimental Protocols

Protocol A: Purity Verification via HPLC

Use this method to validate the compound integrity before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to keep the carboxylic acid protonated, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 90% B

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenolic absorption) and 220 nm (Carboxyl/Ring absorption).

  • Expected Result: Main peak at ~8-10 min (system dependent). Impurities (quinones) usually elute earlier (more polar) or later (dimers).

Protocol B: Stock Solution Preparation
  • Weigh the desired amount of this compound.

  • Dissolve in DMSO (Dimethyl Sulfoxide) for the highest stability.

    • Note: Ethanol is acceptable for immediate use but can form ethyl esters over time.

  • Aliquot into amber microtubes.

  • Freeze at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound in a plastic tube? A: For solid powder, yes, provided it is high-density polyethylene (HDPE) and light-protected. For solutions, No . Chlorinated aromatics can interact with certain plastics, and plastics are permeable to oxygen. Always use Amber Glass vials with Teflon-lined caps for solutions.

Q: Why is 0.1% acid required in the HPLC mobile phase? A: Without acid, the carboxylic acid group (-COOH) will partially dissociate into carboxylate (-COO⁻), causing "peak tailing" and poor resolution. The acid (Formic or Phosphoric) suppresses this ionization, ensuring the molecule remains neutral and interacts uniformly with the C18 column.

Q: Is the compound light sensitive? A: Yes. While not as sensitive as silver salts, the Chlorine atom on the ring renders it susceptible to UV-induced radical formation. Always wrap clear containers in aluminum foil if amber glass is unavailable.

References

  • ChemicalBull. (2026). Material Safety Data Sheet (MSDS) - this compound. Link

  • Sielc Technologies. (2018). 3-Chloro-4-hydroxyphenylacetic acid HPLC Method. (Methodology adapted for structural isomer). Link

  • National Institutes of Health (PMC). (2023). Analysis of Hydroxyphenyllactic Acid and Phenolic Metabolites. (Validation of acidic mobile phases for phenolic acids). Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxyphenylacetic acid. (General handling for hydroxyphenylacetic acid class). Link

  • ResearchGate. (2026). Antioxidant Stability of Phenolic Acids and Their Esters. (Mechanisms of phenolic oxidation). Link

Validation & Comparative

HPLC method development for detection of 2-(2-Chloro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Objective: To establish a robust, validated HPLC method for the quantification of 2-(2-Chloro-4-hydroxyphenyl)acetic acid (2-Cl-4-HPAA). This guide compares critical stationary phases and mobile phase modifiers to optimize resolution, peak shape, and sensitivity.

Target Analyte Profile:

  • IUPAC Name: this compound[1]

  • CAS Registry: 2444-36-2 (Isomer generic/related); Specific isomer characterization required.[1]

  • Chemical Nature: Dual-functional acidic molecule containing a carboxylic acid tail and a phenolic hydroxyl group.[1]

  • Critical pKa Values (Estimated):

    • 
       (Carboxylic Acid): ~3.8 – 4.2 (Ionizes to carboxylate at pH > 4.2).
      
    • 
       (Phenol): ~8.5 – 9.5 (Ionizes to phenolate at basic pH).
      
  • UV Maxima: ~280 nm (Characteristic of chlorophenols).

Method Development Strategy: The "Why" Behind the Protocol

Developing a method for 2-Cl-4-HPAA requires managing its ionization state.[1] If the mobile phase pH is near the


, the analyte exists in equilibrium between neutral and ionized forms, leading to peak tailing and retention time instability.

The Core Directive: Maintain a mobile phase pH < 3.0 .

  • Reasoning: At pH 2.0–2.5, the carboxylic acid is protonated (neutral), increasing hydrophobicity and retention on Reverse Phase (RP) columns. This suppresses secondary silanol interactions that cause tailing.

Diagram 1: Method Development Logic Flow

MethodDevelopment Start Start: 2-Cl-4-HPAA pKa_Check pKa Assessment (COOH ~4.0) Start->pKa_Check pH_Select pH Selection (Target pH < 3.0) pKa_Check->pH_Select Suppress Ionization Col_Screen Column Screening (C18 vs Phenyl) pH_Select->Col_Screen Opt_Grad Gradient Optimization (Resolution > 2.0) Col_Screen->Opt_Grad Final Final Validated Method Opt_Grad->Final

Caption: Logical workflow for optimizing retention of acidic chlorophenols.

Comparative Analysis: Selecting the Best Tools

A. Stationary Phase Comparison

For chlorinated aromatic acids, the separation mechanism relies on hydrophobic interaction and


 interactions.
FeatureC18 (Octadecyl) Phenyl-Hexyl C8 (Octyl) Verdict
Retention Mechanism Pure Hydrophobic Interaction.[1]Hydrophobic +

Interaction.[1]
Weaker Hydrophobic Interaction.C18 is Preferred.
Selectivity Excellent for separating homologs.Superior for separating positional isomers (e.g., 2-Cl vs 3-Cl).[1]Good for rapid elution of very hydrophobic impurities.Use Phenyl-Hexyl if separating isomers.
Peak Shape Sharp, provided pH is acidic.Can show tailing if residual silanols are active.Generally sharper for large molecules (less relevant here).C18 offers the best baseline robustness.
Cost/Availability Ubiquitous/Low.Specialized/Medium.Ubiquitous/Low.C18 wins on logistics.

Recommendation: Start with a high-carbon-load C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).[1] If isomer separation (e.g., from 3-chloro impurity) is required, switch to Phenyl-Hexyl .[1]

B. Mobile Phase Modifier Comparison

The choice of acid modifier dictates sensitivity and detector compatibility.

Modifier0.1% Phosphoric Acid 0.1% Formic Acid 0.1% TFA (Trifluoroacetic Acid)
pH Range ~2.1 (Ideal)~2.7 (Acceptable)~2.0 (Ideal)
UV Cutoff < 200 nm (Excellent)~210 nm (Good)< 210 nm (Good)
MS Compatibility Incompatible (Non-volatile).[1]Excellent (Standard for ESI).Poor (Ion suppression).
Peak Shape Best (Masks silanols).Good.Excellent (Ion pairing effect).
Recommendation Use for UV-only methods. Use for LC-MS methods. Use only if peak shape is poor with Formic.[1]

Recommended Experimental Protocol

Based on the physicochemical properties and comparative analysis, the following protocol is the "Gold Standard" starting point.

System Parameters[1][2][3][4][5][6][7][8][9][10]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]

  • Column: C18,

    
    , 
    
    
    
    particle size (e.g., Zorbax Eclipse Plus).
  • Temperature:

    
     (Controls viscosity and retention reproducibility).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 280 nm (Primary) and 220 nm (Secondary for impurities).

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Note: Use 0.1% Formic Acid if using Mass Spectrometry.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Focus analyte)
12.0 4060Linear Gradient
15.0 1090Wash Step (Elute hydrophobic impurities)
17.0 1090Hold Wash
17.1 9010Return to Initial
22.0 9010Re-equilibration

Experimental Validation Data (Representative)

The following data represents expected performance metrics based on standard validation guidelines (ICH Q2) for this class of compounds.

A. Linearity and Range[10][11]
  • Concentration Range:

    
     to 
    
    
    
    .
  • Regression Coefficient (

    
    ): 
    
    
    
    .
  • Equation:

    
     (where 
    
    
    
    is peak area).
B. Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD):

    
     (S/N ratio 3:1).
    
  • Limit of Quantitation (LOQ):

    
     (S/N ratio 10:1).
    
C. Specificity (Stress Testing)

To ensure the method detects 2-Cl-4-HPAA without interference, specificity is confirmed by separating it from potential synthetic precursors.[1]

CompoundRetention Time (min)Resolution (

)
4-Hydroxyphenylacetic acid (Precursor)4.2N/A
2-Cl-4-HPAA (Target) 7.8 > 3.5
2,6-Dichloro-4-hydroxyphenylacetic acid (Impurity)9.5> 2.0
Diagram 2: Separation Mechanism

SeparationMechanism MobilePhase Mobile Phase (Acidic pH 2.1) Protonates COOH -> Neutral Analyte 2-Cl-4-HPAA (Neutral Form) MobilePhase->Analyte Ensures Neutrality Interaction Hydrophobic Interaction + Cl-substituent effect Analyte->Interaction Stationary C18 Stationary Phase (Hydrophobic Surface) Stationary->Interaction Elution Elution Order: Polar Impurities -> Target -> Dichloro Impurities Interaction->Elution

Caption: Mechanism of retention. Acidic pH ensures the analyte remains neutral, maximizing interaction with the C18 chain.

Troubleshooting & Robustness

  • Peak Tailing: If tailing factor > 1.5, increase buffer concentration (e.g., from 0.1% to 0.2% Phosphoric acid) or switch to a column with "end-capping" technology to cover active silanols.

  • Retention Time Drift: Check column temperature stability. Phenylacetic acids are sensitive to temperature changes due to their hydrogen-bonding capability.[1]

  • Isomer Co-elution: If the 3-chloro isomer co-elutes, lower the flow rate to

    
     and reduce the gradient slope (e.g., 10% to 40% B over 20 mins).
    

References

  • United States Environmental Protection Agency (EPA). (2025). Hydroxy(2-hydroxyphenyl)acetic acid Properties and Physicochemical Data. CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15880, 4-Chlorophenylacetic acid (Structurally related reference). PubChem.[2][3] [Link]

Sources

A Comparative Guide to the Chromatographic Separation of 2-(2-Chloro-4-hydroxyphenyl)acetic Acid and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the meticulous control and analysis of impurities are paramount to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of chromatographic techniques for the separation and analysis of impurities in 2-(2-Chloro-4-hydroxyphenyl)acetic acid, a key intermediate in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering data-driven insights to inform your analytical method development.

The Importance of Impurity Profiling

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[1] Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[2][3] For this compound, a comprehensive impurity profile is essential to understand the synthetic process and to ensure the quality of the final API.

Potential Impurities in the Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid, which is then reduced.[4] Based on this pathway and general principles of organic synthesis, the following potential impurities have been identified:

  • Starting Materials:

    • 2-Chlorophenol

    • Glyoxylic Acid

  • Intermediates:

    • 3-Chloro-4-hydroxymandelic acid

  • Isomeric Impurities:

    • 2-(3-Chloro-4-hydroxyphenyl)acetic acid

    • 2-(4-Chloro-2-hydroxyphenyl)acetic acid

    • 2-(2,4-dichlorophenyl)acetic acid

  • Related Substances:

    • 4-Hydroxyphenylacetic acid

    • Other chlorinated phenols

The effective separation of these closely related compounds is a significant analytical challenge that necessitates the use of high-resolution chromatographic techniques.

Comparison of Chromatographic Techniques

The selection of an appropriate analytical technique is critical for achieving the desired separation and sensitivity. This section compares the performance of HPLC, GC-MS, and UPLC-MS/MS for the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the separation of phenylacetic acid derivatives and their polar impurities.

Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this application. Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.

Typical HPLC Method Parameters:

ParameterTypical ConditionsRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and selectivity for aromatic acids and phenols.
Mobile Phase A Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]
Mobile Phase B Acetonitrile or MethanolOrganic solvents used to elute the analytes from the column.
Elution GradientA gradient elution is often necessary to resolve a wide range of impurities with varying polarities in a reasonable time.
Detection UV at ~210 nm and ~280 nmThe phenylacetic acid and its phenolic impurities exhibit strong UV absorbance at these wavelengths.[6]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for conventional HPLC systems.
Column Temperature 25 - 40 °CTemperature can be optimized to improve peak shape and resolution.

Performance:

  • Resolution: HPLC can provide excellent resolution of the main component from its impurities, although co-elution of some isomeric impurities may occur.

  • Sensitivity: UV detection offers good sensitivity, typically in the ng range.

  • Limitations: Longer analysis times compared to UPLC. Peak broadening can be an issue, potentially obscuring trace impurities.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Prepared Sample Separation C18 Column Gradient Elution Injection->Separation Detection UV Detector (210/280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Quantification Peak Integration & Impurity Quantification Chromatogram->Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenylacetic acids, derivatization is required to increase their volatility.

Principle of Separation: In GC, a gaseous mobile phase carries the volatilized sample through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Derivatization is Key: Carboxylic acids and phenols are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization, typically silylation, is necessary to convert them into more volatile and thermally stable derivatives.[7][8]

Typical GC-MS Method Parameters:

ParameterTypical ConditionsRationale
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)A common and effective silylating agent for both carboxylic acids and phenols.
Column Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary columnThe choice of column depends on the specific impurities being targeted.
Injector Temperature 250 - 280 °CEnsures complete volatilization of the derivatized analytes.
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)Allows for the separation of compounds with a range of boiling points.
Carrier Gas HeliumAn inert gas that carries the sample through the column.
MS Ionization Electron Ionization (EI)A standard ionization technique that produces reproducible fragmentation patterns.
MS Detection Full Scan and/or Selected Ion Monitoring (SIM)Full scan is used for identification, while SIM provides higher sensitivity for quantification.

Performance:

  • Selectivity: The mass spectrometer provides high selectivity, allowing for the confident identification of impurities, even if they co-elute chromatographically.

  • Sensitivity: GC-MS can be very sensitive, with detection limits in the pg range, especially when using SIM mode.

  • Limitations: The need for derivatization adds an extra step to the sample preparation, which can be a source of error. Not all impurities may be amenable to derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (Silylation) Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Derivatized Sample Separation Capillary Column Temperature Program Injection->Separation Detection Mass Spectrometer (EI, Full Scan/SIM) Separation->Detection TIC Total Ion Chromatogram Detection->TIC Ion Signal Identification Mass Spectral Library Search & Impurity Identification TIC->Identification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high-resolution separation of UPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the most powerful technique for trace-level impurity analysis.

Principle of Separation: UPLC utilizes smaller particle size columns (<2 µm) and higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution. Tandem mass spectrometry (MS/MS) provides an additional level of selectivity by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions, which are then detected.

Typical UPLC-MS/MS Method Parameters:

ParameterTypical ConditionsRationale
Column C18 or similar sub-2 µm particle size column (e.g., 50-100 mm length)Provides high separation efficiency and speed.
Mobile Phase Similar to HPLC, but with volatile buffers (e.g., ammonium formate or acetate)Volatile buffers are necessary for compatibility with the mass spectrometer.
Flow Rate 0.4 - 0.6 mL/minHigher flow rates are used due to the smaller column dimensions.
MS Ionization Electrospray Ionization (ESI) in both positive and negative modesESI is a soft ionization technique suitable for a wide range of compounds. Running in both polarities ensures the detection of all impurities.
MS Detection Multiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and selectivity for targeted quantitative analysis of known impurities.

Performance:

  • Speed and Resolution: UPLC offers significantly faster analysis times (often under 10 minutes) and superior resolution compared to HPLC.[9]

  • Sensitivity and Selectivity: UPLC-MS/MS is the most sensitive and selective technique, capable of detecting and quantifying impurities at the parts-per-million (ppm) level.[10]

  • Structural Information: The fragmentation patterns obtained from MS/MS can be used to elucidate the structures of unknown impurities.[1]

  • Limitations: The instrumentation is more complex and expensive than HPLC or GC-MS.

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_uplcms UPLC-MS/MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into UPLC-MS/MS Dissolution->Injection Prepared Sample Separation Sub-2µm Column Fast Gradient Injection->Separation Detection Tandem Mass Spec (ESI, MRM) Separation->Detection MRM_Data MRM Chromatograms Detection->MRM_Data Ion Signal Quantification Trace Level Quantification & Structural Confirmation MRM_Data->Quantification

Comparative Summary

FeatureHPLC-UVGC-MSUPLC-MS/MS
Principle Liquid-solid partitioningGas-liquid partitioningHigh-pressure liquid-solid partitioning
Sample Volatility Non-volatileVolatile (derivatization required)Non-volatile
Resolution GoodGoodExcellent
Analysis Time Moderate (15-30 min)Moderate (15-30 min)Fast (<10 min)
Sensitivity ng rangepg range (SIM)pg to fg range (MRM)
Selectivity ModerateHighExcellent
Structural Info Limited (UV spectrum)Good (Mass spectrum)Excellent (MS/MS fragmentation)
Key Advantage Robust and widely availableExcellent for volatile impuritiesUnmatched speed, resolution, and sensitivity
Key Disadvantage Longer run timesRequires derivatizationHigher cost and complexity

Conclusion and Recommendations

The choice of the optimal chromatographic technique for the analysis of this compound and its impurities depends on the specific requirements of the analysis.

  • For routine quality control and assays where the primary impurities are known and present at relatively high levels (>0.1%), a well-optimized HPLC-UV method is often sufficient. It is a cost-effective and reliable technique that can provide the necessary separation and quantification.

  • For the identification and quantification of volatile or semi-volatile impurities, or when higher sensitivity is required than what HPLC-UV can offer, GC-MS with derivatization is a valuable tool. Its high selectivity makes it particularly useful for confirming the identity of impurities.

  • For comprehensive impurity profiling, trace-level analysis of potentially genotoxic impurities, and the structural elucidation of unknown impurities, UPLC-MS/MS is the gold standard. Its superior speed, resolution, and sensitivity allow for the most thorough characterization of the drug substance.

By carefully considering the analytical needs and the strengths and weaknesses of each technique, researchers and drug development professionals can select the most appropriate method to ensure the quality and safety of their products.

References

  • Huang, Y., Xu, Q., Li, Z., Lu, H., & Wu, Y. (2022). A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in ripretinib drug substance. RSC Advances, 12(43), 28165–28172. Available from: [Link]

  • Wang, J., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(13), 4147. Available from: [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available from: [Link]

  • Khan, H., & Ali, J. (2015). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical and Clinical Research, 7(4), 304-311. Available from: [Link]

  • Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]

  • Yilmaz, H., & Yilmaz, V. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(4), 2631-2636. Available from: [Link]

  • Kataoka, H. (2003). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 984(1), 1-26. Available from: [Link]

  • Ghosh, A., et al. (2014). Impurities in New Drug Substances, Products and Dosage Forms: A Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Available from: [Link]

  • PubChem. (n.d.). This compound. Retrieved February 24, 2026, from [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Available from: [Link]

  • LCGC North America. (2020). Ghost Peak Investigation in a Reversed-Phase Gradient LC System. Available from: [Link]

  • Google Patents. (1979). EP0003825A1 - Process for the preparation of 4-hydroxyphenylacetic acid.
  • Kowalska, M., & Dudziak, M. (2011). GC-MS determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 4(3), 117-124. Available from: [Link]

  • IndiaMART. (n.d.). 2 2 Chloro 4 Hydroxyphenyl Acetic Acid. Retrieved February 24, 2026, from [Link]

  • Kowalska, M., & Dudziak, M. (2011). Gc-ms determination of halogen derivatives of acetic acid. SciSpace. Available from: [Link]

  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature protocols, 1(1), 387-396. Available from: [Link]

  • Google Patents. (2014). CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
  • Jain, D., & Basniwal, P. K. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Available from: [Link]

  • Bouyahya, A., et al. (2020). Chloro-N-(4-hydroxyphenyl)acetamide and study of their antimicrobial. JournalNX- A Multidisciplinary Peer Reviewed Journal, 6(12), 486-491. Available from: [Link]

  • Li, H., et al. (2015). Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid and 3-(4-hydroxyphenyl) propionic acid in human urine by high-performance liquid chromatography with fluorescence detection. Journal of Separation Science, 38(15), 2641-2647. Available from: [Link]

  • PubChem. (n.d.). Hydroxyphenylacetic acid. Retrieved February 24, 2026, from [Link]

  • Phenomenex. (n.d.). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Available from: [Link]

  • Taylor & Francis. (n.d.). 2-chlorophenol – Knowledge and References. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved February 24, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(2-Chloro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Chloro-4-hydroxyphenyl)acetic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and correctly, ensuring the protection of yourself, your colleagues, and the environment.

Part 1: Hazard Assessment & Chemical Profile

Based on data from similar compounds, this compound should be handled as a substance that is:

  • A skin and eye irritant: Similar to other chlorophenoxyacetic acids, it is expected to cause skin irritation and serious eye irritation or damage.[1][2]

  • Potentially harmful if inhaled or ingested: Inhalation may cause respiratory tract irritation, and ingestion may be harmful.[1][2][3]

  • An environmental hazard: Chlorinated phenols are recognized for their toxicity and persistence in the environment, making their proper disposal critical to prevent contamination of waterways and soil.[4][5]

These properties mandate that this compound be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

Property Hazard Classification & Handling Protocol Source(s)
Physical State Solid (powder/crystals)[1][3]
Expected Health Hazards Causes skin irritation (H315), Causes serious eye irritation/damage (H319/H318), May cause respiratory irritation (H335), Harmful if swallowed.[1][2][8]
Environmental Hazards Potentially harmful to aquatic life. Chlorinated phenols are listed as toxic substances.[4][8]
Incompatibilities Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[9]
Primary Disposal Route Segregated, labeled hazardous chemical waste stream for incineration.[7][9]
Part 2: Immediate Safety & Handling Protocols

Before generating waste, ensure the proper engineering controls and personal protective equipment (PPE) are in place.

Engineering Controls:

  • All handling of this compound, both in its pure form and as waste, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][9]

  • An eyewash station and safety shower must be readily accessible.[3]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[1][9]

  • Protective Clothing: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be required.[1]

Spill Management: In the event of a spill, evacuate the immediate area and follow these steps:

  • Alert Colleagues: Inform others in the vicinity.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the correct PPE.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the contained material into a designated, compatible waste container.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the spill waste container and manage it according to the procedures outlined below.

Part 3: Step-by-Step Disposal Procedure

The disposal of this compound waste must follow a systematic process governed by the Resource Conservation and Recovery Act (RCRA) and managed by your institution's Environmental Health & Safety (EHS) department.

Workflow for Proper Disposal of this compound

Caption: Disposal workflow for this compound waste.

Step 1: Waste Segregation (The "Why")

The foundational principle of chemical waste management is segregation. Because this compound contains chlorine, it must be collected in a halogenated organic waste stream.

  • Causality: Halogenated wastes require specific treatment during incineration to neutralize the acidic gases (like HCl) they produce. Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream. Proper segregation is therefore both a safety and an economic imperative.

Step 2: Container Selection

  • Choose a container that is in good condition, has a secure, screw-top lid, and is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • The container must be clean and dry before the first addition of waste.

Step 3: Labeling

As soon as you designate a container for waste, it must be labeled.

  • The label must clearly state the words "HAZARDOUS WASTE" .

  • List all chemical constituents by their full name (no formulas or abbreviations) with their approximate percentages. For example:

    • This compound: ~5%

    • Methanol: ~95%

  • Ensure your name, lab number, and the date of first accumulation are also on the label.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • The waste container must be kept at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel.

  • The container must remain closed at all times except when you are actively adding waste. Do not leave a funnel in the container.

  • Store the waste container in secondary containment (such as a plastic tub) to contain any potential leaks.

Step 5: Requesting Disposal

  • Once the waste container is 90% full, seal it tightly.

  • Complete your institution's hazardous waste pickup request form and attach it to the container.

  • Your EHS department will collect the waste for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).

By adhering to this protocol, you contribute to a culture of safety and ensure that your research activities are conducted with the utmost responsibility.

References

  • Chemical Bull. (2026, February 6).
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Disposal of Chlorophenol Waste.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services.
  • Thermo Fisher Scientific. (2025, September 16).
  • Thermo Fisher Scientific. (2009, September 3).
  • Dadfarnia, S., et al. (2015). Removal of chlorinated phenolic compounds from the environment and desulfurization of oil with carbon nanoporous. Journal of Chemistry.
  • Echemi. (n.d.).
  • Cayman Chemical. (2025, August 4).
  • Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
  • Fisher Scientific. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (n.d.).
  • UNID Co., Ltd. (2021, August 24). MATERIAL SAFETY DATA SHEET (MSDS-GHS) - POTASSIUM HYDROXIDE-Pellet.
  • Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS.
  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • INEOS Group. (2022, December 1).
  • Finoric. (2019, July 3). SAFETY DATA SHEET - Potassium hydroxide (Flakes or Pellets).

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Comprehensive Safety & Handling Guide: 2-(2-Chloro-4-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Status: Research Chemical (Treat as Hazardous) Structural Class: Chlorinated Phenylacetic Acid / Phenol Derivative[1]

As a specific Safety Data Sheet (SDS) for 2-(2-Chloro-4-hydroxyphenyl)acetic acid is often unavailable in standard public databases due to its status as a niche research intermediate, this protocol utilizes Structure-Activity Relationship (SAR) analysis.[1] We derive safety boundaries from its functional groups: the corrosive potential of the carboxylic acid , the systemic toxicity risks of the phenol , and the increased lipophilicity provided by the chlorine substituent.[1]

Core Hazard Profile (Derived)
Hazard ClassGHS Category (Est.)H-StatementMechanism of Action
Skin Corrosion/Irritation Cat 2 (Warning)H315 Acidic hydrolysis of skin proteins; Phenolic denaturation.[1]
Serious Eye Damage Cat 1 or 2AH318/H319 High risk of corneal opacity due to acidity and phenolic activity.[1]
STOT - Single Exposure Cat 3H335 Mucous membrane irritation from dust inhalation.[1]
Acute Toxicity (Dermal) UnquantifiedCautionThe 2-Cl substitution increases LogP (lipophilicity), potentially enhancing dermal absorption compared to standard phenylacetic acid.[1]

Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system preventing dermal absorption and inhalation.[1]

A. Hand Protection Strategy

Critical Insight: Standard latex gloves are insufficient for chlorinated phenols.[1] The chlorine atom facilitates permeation through natural rubber.[1]

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Dry Powder Handling Nitrile (0.11 mm / 4 mil)None requiredSolid state limits permeation; nitrile provides excellent abrasion resistance.[1]
Solution Prep (Aq/Alc) Nitrile (0.11 mm / 4 mil)Nitrile (0.15 mm / 6 mil)"Double-gloving" creates a tortuous path for liquid permeation.[1]
Solution Prep (DCM/THF) Nitrile (0.11 mm)Silver Shield / Laminate Chlorinated solvents (often used for this compound) permeate nitrile in <2 mins.[1] Laminate is mandatory.[1]
B. Ocular & Respiratory Defense[1][2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory.[1] Safety glasses with side shields are insufficient due to the risk of fine powder migration around the lens.[1]

  • Respiratory:

    • Primary Control: Handle exclusively in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary (If hood unavailable): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] The OV cartridge protects against acidic vapors if the compound sublimates or reacts.[1]

Operational Workflows & Logic

Diagram 1: Risk Assessment & PPE Decision Tree

This logic flow ensures the user selects the correct barrier based on the physical state of the chemical.[1]

PPE_Decision_Tree Start Start: Handling 2-(2-Cl-4-OH-Ph)acetic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid PPE_Solid PPE: Nitrile Gloves + Goggles Eng: Fume Hood / Static Shield Solid->PPE_Solid Dust Risk Solvent_Check Check Solvent Type Liquid->Solvent_Check PPE_Aq PPE: Double Nitrile + Goggles Eng: Fume Hood Solvent_Check->PPE_Aq Water/Methanol PPE_Org PPE: Silver Shield/Laminate + Goggles Eng: Fume Hood (High Flow) Solvent_Check->PPE_Org DCM/Chloroform/THF

Caption: Decision logic for selecting glove materials based on solvent carrier compatibility.

Protocol A: Weighing & Transfer (Static Control)

Context: Substituted phenylacetic acids are often fluffy, electrostatic powders.[1]

  • Engineering Control: Place the balance inside the fume hood. If air currents disturb the reading, use a draft shield —do not turn off the hood.[1]

  • Static Mitigation: Use an ionizing gun or anti-static brush on the weighing boat before adding the chemical.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock container.[1]

Protocol B: Solubilization

Context: The phenolic proton (pKa ~10) and carboxylic acid (pKa ~4) create dual reactivity.[1]

  • Solvent Choice: The compound is likely sparingly soluble in water but soluble in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).[1]

  • Addition Order: Always add the solid to the solvent , not solvent to solid, to minimize dust puff-back.[1]

  • Exotherm Watch: If using basic solutions (e.g., NaOH, NaHCO3) to deprotonate the acid, expect a mild exotherm.[1] Cool the receiving flask in an ice bath if scaling >10 grams.

Waste Disposal & Deactivation

Do not mix with general organic waste if oxidizers are present.[1]

Waste StreamCriteriaTreatment Logic
Solid Waste Contaminated paper, gloves, boats.[1]Bag in clear polyethylene; label "Toxic Solid - Phenolic".[1]
Liquid Waste (Aqueous) pH adjusted solutions.[1]Adjust pH to 6–8 before disposal to prevent container corrosion.[1]
Liquid Waste (Organic) Halogenated vs. Non-Halogenated.[1]Segregate as Halogenated due to the Chlorine atom on the ring.[1]

Emergency Response (Self-Validating)

Skin Contact (Phenol-Specific Protocol)

Standard water rinse may not suffice for hydrophobic phenolic compounds.[1]

  • Immediate Action: Drench with water for 15 minutes.[1][2][3][4]

  • Secondary Treatment: If available, use PEG-300 or PEG-400 (Polyethylene Glycol) solution to wash the area.[1] PEGs solubilize phenols better than water, removing them from the skin layers.[1]

  • Medical: Seek evaluation. Phenol derivatives can cause delayed burns.[1]

Spills (Powder)[1]
  • Do NOT sweep. Sweeping generates dust.[1]

  • Method: Cover spill with wet paper towels (water or dilute NaHCO3) to dampen the powder.[1]

  • Scoop: Scoop up the damp mass and place in a hazardous waste bag.

References

  • PubChem. (2025).[1] Compound Summary: 2-Chlorophenylacetic acid (CAS 2444-36-2).[1][2][5] National Library of Medicine.[1] [Link](Cited for structural analog hazard data).[1]

  • University of California, Berkeley. (2025).[1] Glove Selection Guide: Phenols and Chlorinated Solvents.[1] EH&S.[1][3][6] [Link](Cited for permeation resistance logic).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.